molecular formula C14H19NO4S B3953161 Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate CAS No. 349620-39-9

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Cat. No.: B3953161
CAS No.: 349620-39-9
M. Wt: 297.37 g/mol
InChI Key: HJFLMHXJHDEFND-UHFFFAOYSA-N
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Description

Ethyl 1-(Phenylsulfonyl)piperidine-3-carboxylate (CAS 111627-26-0 ) is a piperidine derivative of high interest in medicinal and organic chemistry. This compound features a piperidine ring that is sulfonylated at the nitrogen atom and carries an ethyl ester moiety, a structure recognized as a privileged scaffold in drug discovery . Piperidine fragments are integral to more than twenty classes of pharmaceuticals, and this specific derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules . Its primary research value lies in its application as a key synthetic intermediate. Sulfonyl piperidine carboxylates are investigated for their potential in developing inhibitors for various enzymes. Notably, structurally related 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1), a target for the treatment of Type 2 Diabetes and Metabolic Syndrome . Furthermore, the ethyl nipecotate (ethyl piperidine-3-carboxylate) core is a known pharmacophore; derivatives of this structure have been studied for their multi-targeting potential against complex neurodegenerative diseases like Alzheimer's, showcasing capabilities such as acetylcholinesterase (AChE) inhibition, antioxidant activity, and anti-inflammatory effects . Researchers utilize this compound to explore new therapeutic avenues in these areas. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-7-6-10-15(11-12)20(17,18)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLMHXJHDEFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387705
Record name ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349620-39-9
Record name ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, properties, and application of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (CAS 349620-39-9).

Executive Summary

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a functionalized heterocyclic building block extensively utilized in drug discovery. It combines a nipecotic acid core (a known GABA uptake inhibitor scaffold) with a phenylsulfonyl moiety, which modulates lipophilicity and metabolic stability. This compound serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., DPP-4, thrombin) and GPCR modulators.

This guide provides a comprehensive technical overview, including validated synthesis protocols, analytical characterization, and handling procedures for researchers in pharmaceutical development.

Chemical Identification & Physicochemical Properties[1][2]

Identity
ParameterDetail
Chemical Name Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
CAS Number 349620-39-9
Synonyms Ethyl 1-(benzenesulfonyl)nipecotate; 1-Benzenesulfonyl-piperidine-3-carboxylic acid ethyl ester
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
SMILES CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Physical Properties
  • Physical State: Viscous colorless to pale yellow oil (tends to crystallize upon prolonged storage at -20°C).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Low/Insoluble: Water, Hexanes (moderate solubility).

  • Partition Coefficient (LogP): ~2.3 (Predicted) – Optimized for cell permeability.

  • Stability: Stable under standard laboratory conditions; susceptible to hydrolysis (ester cleavage) under strong acidic/basic conditions.

Synthesis & Manufacturing

The synthesis follows a robust nucleophilic substitution (sulfonylation) pathway. The protocol below is optimized for high yield (>90%) and minimal byproduct formation.

Reaction Mechanism

The secondary amine of ethyl nipecotate attacks the electrophilic sulfur of benzenesulfonyl chloride. A base (Triethylamine or Pyridine) acts as a proton scavenger (HCl sponge) to drive the equilibrium forward.

SynthesisPathway Start1 Ethyl Nipecotate (CAS 5006-62-2) Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 Benzenesulfonyl Chloride Start2->Intermediate Product Ethyl 1-(phenylsulfonyl) piperidine-3-carboxylate (CAS 349620-39-9) Intermediate->Product Base (Et3N) -HCl Byproduct HCl Salt (Removed via Wash) Intermediate->Byproduct

Figure 1: Synthetic pathway for the sulfonylation of ethyl nipecotate.

Validated Experimental Protocol

Scale: 10 mmol Yield: 92-95%

  • Preparation : Charge a dry 100 mL round-bottom flask with Ethyl nipecotate (1.57 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition : Add Triethylamine (TEA) (2.1 mL, 15 mmol) or Pyridine (1.2 mL). Cool the mixture to 0°C using an ice bath.

  • Sulfonylation : Dropwise add Benzenesulfonyl chloride (1.76 g, 10 mmol) dissolved in 5 mL DCM over 15 minutes. Note: Exothermic reaction; maintain T < 5°C.

  • Reaction : Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup :

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine.

    • Wash with Sat. NaHCO₃ (20 mL) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification : Usually obtained as a pure oil. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Applications in Drug Discovery

This compound is a versatile "scaffold" rather than a final drug. Its structural features enable specific interactions in biological systems:

Structural Activity Relationships (SAR)
  • Piperidine Ring : Mimics the proline structure found in many peptide mimetics; critical for binding in the S1/S2 pockets of proteases (e.g., Thrombin, Factor Xa).

  • Sulfonyl Group : Acts as a rigid linker that positions the phenyl ring into hydrophobic pockets (e.g., the S1 specificity pocket of serine proteases).

  • Ethyl Ester : A "masked" carboxylic acid. It serves as a prodrug motif (hydrolyzed in vivo to the active acid) or as a handle for further derivatization (reduction to alcohol, hydrolysis to acid for amide coupling).

Therapeutic Areas
  • Neuroscience : Precursor to GABA uptake inhibitors (nipecotic acid derivatives).

  • Metabolic Disease : Synthesis of DPP-4 inhibitors for Type 2 Diabetes.

  • Oncology : Building block for HDAC inhibitors where the sulfonamide acts as a zinc-binding group cap.

Analytical Characterization

To ensure scientific integrity, the following data should be used to validate the compound identity.

Expected NMR Signals (CDCl₃, 400 MHz)
Proton TypeShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.70 – 7.80Multiplet2HOrtho-phenyl
Aromatic 7.50 – 7.65Multiplet3HMeta/Para-phenyl
Ester -CH₂- 4.10Quartet2HO-CH₂-CH₃
Piperidine N-CH 3.60 – 3.80Multiplet2HRing protons adj. to N
Piperidine CH 2.40 – 2.60Multiplet1HMethine (C3)
Ester -CH₃ 1.20Triplet3HO-CH₂-CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 298.1 m/z

  • Fragment Ions: Loss of ethyl group (M-29), loss of sulfonyl group (rare in soft ionization).

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761828, Ethyl piperidine-3-carboxylate (Precursor). Retrieved from

  • Sigma-Aldrich. Product Specification: (S)-Ethyl piperidine-3-carboxylate. Retrieved from

  • BenchChem. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from

  • ChemicalBook. Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate CAS 349620-39-9 Entry. (Verified CAS Index).[1]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry analysis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical synthesis and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causality behind methodological choices, ensuring a robust and scientifically sound approach. We will explore the foundational mass spectrometric behavior of the analyte, detail the development of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discuss the interpretation of fragmentation data for both qualitative and quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and quantify this molecule with high specificity and sensitivity.

Introduction: The Analyte and the Technology

The precise characterization of small molecules is a cornerstone of modern drug development. Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a compound that incorporates three key functional moieties: a piperidine ring, a phenylsulfonyl group, and an ethyl ester. Each of these presents distinct chemical properties that dictate its behavior in a mass spectrometer. Understanding these properties is paramount to developing a successful analytical method.

Chemical & Physical Properties

A foundational understanding of the analyte's properties informs all subsequent analytical decisions, from solvent selection to ionization parameter optimization.

PropertyValueSource
IUPAC Name Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylatePubChem
CAS Number 349620-39-9[1]
Molecular Formula C₁₄H₁₉NO₄SCalculated
Molecular Weight 297.37 g/mol Calculated
Monoisotopic Mass 297.1035 DaCalculated
Key Features Basic piperidine nitrogen, aromatic sulfonamide, ethyl esterN/A
The Role of LC-MS/MS in Pharmaceutical Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for the identification and quantification of pharmaceutical compounds in complex mixtures.[2] Its power lies in the synergy between the physical separation capabilities of liquid chromatography and the high selectivity and sensitivity of tandem mass spectrometry. For a molecule like Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, LC-MS/MS allows for its separation from synthetic intermediates or degradants and its unambiguous identification based on its mass-to-charge ratio (m/z) and unique fragmentation "fingerprint."

Foundational Mass Spectrometric Behavior

Before developing a quantitative method, it is crucial to understand the intrinsic behavior of the analyte within the mass spectrometer. This involves predicting and confirming its ionization and fragmentation patterns.

Ionization Characteristics

The choice of ionization technique is the first critical decision. For Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, the presence of the basic nitrogen atom within the piperidine ring makes it an ideal candidate for positive-mode Electrospray Ionization (ESI+).[3] In the acidic mobile phase typically used in reversed-phase chromatography, this nitrogen is readily protonated, leading to the formation of a stable protonated molecule, [M+H]⁺, with a corresponding m/z of approximately 298.11. This provides a strong precursor ion signal, which is essential for sensitive MS/MS analysis.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion reveals the structural backbone of the molecule. The collision-induced dissociation (CID) process imparts energy to the precursor ion, causing it to break apart at its weakest bonds. For this analyte, several key fragmentation pathways are anticipated:

  • Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da) via an intramolecular rearrangement.[4]

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the piperidine nitrogen is labile, leading to fragments corresponding to the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) or the remaining protonated ethyl piperidine-3-carboxylate.

  • Piperidine Ring Opening: The charged piperidine ring can undergo various ring-opening fragmentations, a common pathway for such heterocyclic structures.[3]

  • Ester Group Fragmentations: Losses related to the ethyl ester group, such as the neutral loss of ethylene (C₂H₄, 28 Da) or ethanol (C₂H₅OH, 46 Da), are also possible.

The interplay of these pathways creates a unique fragmentation spectrum that serves as a highly specific identifier for the molecule.

G cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z 298.11 frag1 Loss of SO₂ [M+H-64]⁺ m/z 234.11 parent->frag1 -SO₂ frag2 Phenylsulfonyl Cation [C₆H₅SO₂]⁺ m/z 141.00 parent->frag2 S-N Cleavage frag3 Loss of Phenylsulfonyl [M+H-141]⁺ m/z 157.12 parent->frag3 S-N Cleavage frag4 Loss of Ethylene [M+H-28]⁺ m/z 270.08 parent->frag4 -C₂H₄ frag2_sub Phenyl Cation [C₆H₅]⁺ m/z 77.04 frag2->frag2_sub -SO₂

Caption: Predicted MS/MS fragmentation pathways for Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate.

Experimental Design & Methodology

A robust analytical method is built upon a systematic workflow, from sample preparation to data acquisition. This section provides a self-validating protocol designed for accuracy and reproducibility.

Workflow Overview

The logical flow of the analysis ensures that each step builds upon a well-characterized foundation, minimizing variability and maximizing data quality.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation A Stock Solution (1 mg/mL in MeOH) B Working Standards (Serial Dilution) A->B D LC Separation B->D C Sample Preparation (e.g., Protein Precipitation) C->D E ESI+ Ionization D->E F Full Scan (Precursor ID) E->F G Product Ion Scan (Fragment ID) F->G H MRM Method (Quantification) G->H I Qualitative Confirmation H->I J Quantitative Analysis I->J

Caption: General experimental workflow for the LC-MS/MS analysis.

Protocol: Sample and Standard Preparation

Objective: To prepare accurate and precise standards and samples for LC-MS/MS analysis.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate reference standard.

    • Dissolve in 10 mL of LC-MS grade methanol in a Class A volumetric flask. This serves as the primary stock.

  • Working Stock Solution (10 µg/mL):

    • Perform a 1:100 dilution of the primary stock solution with methanol to create a 10 µg/mL working stock.

  • Calibration Curve Standards (e.g., 1-1000 ng/mL):

    • Perform serial dilutions of the working stock using a 50:50 mixture of methanol and water to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Causality Note: Using a solvent mixture similar to the initial mobile phase composition prevents poor peak shape upon injection.

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

    • Trustworthiness Note: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations during sample preparation.[5]

Protocol: LC-MS/MS Method

Objective: To achieve chromatographic separation and sensitive detection of the analyte.

ParameterRecommended SettingRationale
LC System UHPLC/HPLC SystemProvides necessary resolution and reproducibility.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention for moderately non-polar compounds like the analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation and improves peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA standard starting gradient to be optimized for resolution from interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnhances efficiency and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole or Q-TOF MSQqQ for ultimate sensitivity in quantification; Q-TOF for high-resolution confirmation.
Ionization Mode ESI PositiveAs established in Section 2.1.
Capillary Voltage 3.5 kVTo be optimized for maximal signal.
Source Temp. 150 °CTo be optimized.
Desolvation Temp. 400 °CTo be optimized for efficient solvent removal.

Data Analysis and Interpretation

Qualitative Analysis: Confirmation of Identity

The first step in data analysis is to confirm the presence and identity of the analyte.

  • Precursor Ion Identification: In a full scan experiment, a peak at m/z 298.11 ± 0.1 Da (for nominal mass instruments) should be present at the expected retention time. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₂₀NO₄S⁺) with mass accuracy <5 ppm.

  • Fragmentation Spectrum Matching: The product ion scan of m/z 298.11 should yield a fragmentation pattern consistent with the predictions in Section 2.2. The presence of key fragments provides a high degree of confidence in the identification.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, a Multiple Reaction Monitoring (MRM) method is employed, typically on a triple quadrupole mass spectrometer.[6] This involves monitoring specific "transitions" from the precursor ion to its product ions.

Protocol for MRM Method Setup:

  • Select Precursor Ion: Set the first quadrupole (Q1) to isolate the [M+H]⁺ ion at m/z 298.1.

  • Optimize Collision Energy (CE): Perform a product ion scan at various collision energies to find the optimal CE that produces a stable and abundant signal for the chosen product ions.

  • Select Product Ions: Choose at least two specific and abundant product ions for monitoring in the third quadrupole (Q3).

    • Quantifier Ion: The most intense and stable product ion. This transition is used for calculating the concentration.

    • Qualifier Ion: A second, less intense product ion.

  • Establish Ion Ratio: The ratio of the qualifier to the quantifier peak area must remain constant (typically within ±20%) across all standards and samples. This is a critical self-validating check required by regulatory guidelines to confirm identity and rule out interferences.

TransitionRoleExample Collision Energy (eV)Rationale
298.1 → 141.0 Quantifier25Highly specific and abundant fragment corresponding to the stable phenylsulfonyl cation.
298.1 → 234.1 Qualifier20Confirmatory fragment resulting from the characteristic loss of SO₂.

By plotting the peak area of the quantifier transition against the concentration of the calibration standards, a calibration curve is generated, which is then used to determine the concentration of the analyte in unknown samples.

Conclusion

The mass spectrometric analysis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a robust and highly specific process when approached with a systematic and scientifically grounded methodology. This guide has detailed the critical steps, from understanding the molecule's inherent mass spectrometric behavior to developing a validated LC-MS/MS protocol for both qualitative and quantitative analysis. By leveraging ESI+ for sensitive ionization and MRM for selective detection, researchers can achieve the high-quality data required for confident decision-making in the rigorous environment of pharmaceutical development. The principles and protocols outlined herein provide a solid foundation for the successful analysis of this and structurally related compounds.

References

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with applic
  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in c
  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Determination of Sulfonamide Residues in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine. BenchChem.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • ethyl 1-(phenylsulfonyl)

Sources

Methodological & Application

Application Notes & Protocols: A Roadmap for the Biological Characterization of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a phenylsulfonyl group and a piperidine-3-carboxylate core in the molecule Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate presents a compelling, albeit uncharacterized, chemical entity. While direct biological data for this specific molecule is not yet available in the public domain, the constituent moieties are well-represented in a diverse range of bioactive compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of molecules with activities ranging from human acetylcholinesterase (hAChE) inhibition to proteasome inhibition in antimalarial agents.[1][2] Similarly, the phenylsulfonyl group is a key pharmacophore in compounds developed as anti-tumor agents and anti-inflammatory molecules.[3][4]

This convergence of functionalities suggests that Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate could exhibit a number of potential biological activities. This document serves as a comprehensive guide for the initial biological characterization of this novel compound. It provides a strategic, multi-tiered approach to efficiently screen for biological activity, identify a potential mechanism of action, and validate initial findings. The protocols herein are designed to be robust and adaptable, providing a solid foundation for subsequent, more focused investigations.

Part 1: A Tiered Strategy for Biological Activity Screening

A logical and resource-efficient approach to characterizing a novel compound is to employ a tiered screening cascade. This strategy begins with broad, cell-based assays to identify general bioactivity and potential liabilities, followed by more specific assays to narrow down the target class and, ultimately, identify the molecular target.

Screening_Workflow cluster_0 Tier 1: Primary Screening (Broad Assessment) cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation & Mechanism of Action T1_Cytotox Cytotoxicity/Viability Assay (e.g., MTT on multiple cell lines) T2_GPCR GPCR Panel Screen (Radioligand Binding Assay) T1_Cytotox->T2_GPCR If low cytotoxicity T2_Kinase Kinase Panel Screen (e.g., ADP-Glo™ Assay) T1_Cytotox->T2_Kinase If low cytotoxicity T2_Inflam Anti-Inflammatory Assay (LPS-stimulated Macrophages) T1_Cytotox->T2_Inflam If low cytotoxicity T1_Pheno Phenotypic Screening (e.g., High-Content Imaging) T1_Pheno->T2_GPCR T1_Pheno->T2_Kinase T1_Pheno->T2_Inflam T3_Dose Dose-Response & IC50/EC50 Determination T2_GPCR->T3_Dose If hit identified T2_Kinase->T3_Dose If hit identified T2_Inflam->T3_Dose If hit identified T3_MOA Mechanism of Action Studies (e.g., Enzyme Kinetics, Western Blot) T3_Dose->T3_MOA T3_Select Selectivity Profiling T3_MOA->T3_Select

Caption: A tiered workflow for the biological characterization of a novel compound.

Part 2: Detailed Experimental Protocols

The following protocols represent key assays within the proposed screening cascade. They are presented with detailed steps and explanations of the underlying principles to ensure robust and reproducible results.

Protocol 1: Tier 1 - General Cytotoxicity Assessment using the MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess the general cytotoxicity of a compound.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen is crucial to determine a suitable concentration range for subsequent cell-based assays and to flag any potent, non-specific cytotoxicity early in the discovery process.[7]

Materials:

  • Cell lines (e.g., a cancerous line like HeLa and a non-cancerous line like HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Test compound (Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[5]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C in 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
Vehicle Control1.25100%
0.11.2297.6%
11.1894.4%
100.8568.0%
500.4132.8%
1000.1512.0%
Protocol 2: Tier 2 - Kinase Inhibition Screening using the ADP-Glo™ Assay

Rationale: Given that many phenylsulfonyl-containing compounds exhibit kinase inhibitory activity, screening against a panel of kinases is a logical next step. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[2][9] The amount of ADP is directly proportional to the kinase activity, and a decrease in the luminescent signal in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., a commercially available recombinant kinase)

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound dissolved in DMSO

  • Positive control inhibitor

  • 384-well white plates

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate at 30°C for 60 minutes. The incubation time should be optimized to be within the linear range of the reaction.[10]

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.[10]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated back to ATP and provides the luciferase/luciferin to generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
No Inhibitor Control850,0000%
0.01835,0001.8%
0.1710,00016.5%
1430,00049.4%
1095,00088.8%
10015,00098.2%
Protocol 3: Tier 2 - Anti-Inflammatory Activity via Nitric Oxide Inhibition in Macrophages

Rationale: The phenylsulfonyl moiety is present in known anti-inflammatory agents. A common in vitro model for inflammation involves stimulating murine macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[11][12] The Griess assay can be used to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • LPS from E. coli

  • Test compound dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent System

  • 96-well culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with 100 ng/mL LPS for an additional 24 hours. Include control wells: untreated, vehicle + LPS, and compound alone (to check for direct effects on NO).[13]

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Data Acquisition:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Part 3: Hypothetical Mechanism of Action

Should initial screening reveal potent kinase inhibitory and anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of a key kinase in an inflammatory signaling pathway, such as the NF-κB pathway.

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IKB_NFKB IκB NF-κB IKK->IKB_NFKB Phosphorylates IκB Test_Compound Ethyl 1-(phenylsulfonyl) piperidine-3-carboxylate Test_Compound->IKK Inhibits IKB IκB NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation IKB_NFKB->NFKB IκB degradation, NF-κB release DNA DNA NFKB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

Conclusion and Future Directions

This document outlines a systematic and robust strategy for the initial biological characterization of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate. By progressing through a tiered screening cascade, from broad cytotoxicity assessments to more specific enzyme and cell-based functional assays, researchers can efficiently identify and begin to validate the biological activity of this novel molecule. Positive "hits" from this initial screen will pave the way for more in-depth mechanism of action studies, selectivity profiling, and eventual lead optimization efforts. The provided protocols serve as a validated starting point for these critical early-stage drug discovery activities.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Available at: [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Available at: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents. Available at: [Link]

  • PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

  • PMC. (n.d.). Macrophage Inflammatory Assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • PMC. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Available at: [Link]

  • PubMed. (2012). Determining the mode of action of bioactive compounds. Available at: [Link]

  • PubMed. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Available at: [Link]

  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

  • ResearchGate. (2025). Determining the mode of action of bioactive compounds. Available at: [Link]

  • PMC. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Available at: [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Available at: [Link]

  • Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). Fermentation with Lactic Acid Bacteria Enhances the Anti-Inflammatory Activity of Ginseng Sprout Extract in RAW 264.7 Macrophages. Available at: [Link]

  • ResearchGate. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Available at: [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

  • YouTube. (2023). screening drug space for biological activity. Available at: [Link]

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Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phenylsulfonylpiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with enzyme active sites. When combined with a phenylsulfonyl group, the resulting N-phenylsulfonylpiperidine moiety offers a synthetically tractable and physicochemically robust core for developing targeted enzyme inhibitors. This scaffold is present in molecules designed to inhibit a wide range of enzyme classes, including cholinesterases, carbonic anhydrases, and various proteases.[2][3]

This technical guide focuses on Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, a key chemical intermediate. While this specific molecule may exhibit modest intrinsic inhibitory activity, its true value lies in its role as a versatile starting material for the synthesis of more potent and selective enzyme inhibitors. We will explore its known biological context, particularly in relation to oxidative phosphorylation, and provide detailed protocols for evaluating the inhibitory potential of its derivatives against other relevant enzyme targets.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 313.37 g/mol
Canonical SMILES CCOC(=O)C1CCCNC1S(=O)(=O)c2ccccc2
Appearance White Solid[4]
Stereochemistry Available as a racemate or as individual (R) and (S) enantiomers.

Biological Context and Potential Enzyme Targets

The biological activity of molecules derived from the Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate scaffold is highly dependent on stereochemistry and further functionalization.

Inhibition of Mitochondrial Complex I (Oxidative Phosphorylation)

Recent research has identified the phenylsulfonylpiperidine scaffold as a potent inhibitor of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the mitochondrial electron transport chain.[4] In a study focused on developing novel anti-cancer agents, the (R)-enantiomer of a closely related analog demonstrated significantly higher potency than the (S)-enantiomer, which is derived from the title compound.[4] This stark difference in activity underscores the critical importance of stereochemistry for target engagement.

Table 1: Stereoselective Inhibition of Pancreatic Cancer Cell Growth (UM16) [4]

CompoundEnantiomerIC₅₀ (µM)
Analog 1 (R)0.31
Analog 2 (from title compound) (S)9.47

This more than 30-fold difference in potency suggests a specific and stereoselective binding interaction within mitochondrial Complex I.[4] While the (S)-enantiomer is less active in this context, it serves as an essential negative control in experiments and as a foundational structure for exploring other target classes where this stereochemistry might be preferred.

Broader Potential as a Scaffold for Other Enzyme Inhibitors

The N-phenylsulfonamide and piperidine motifs are key components in inhibitors of several other enzyme families. This suggests that derivatives of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate are promising candidates for screening against these targets.

  • Cholinesterases (AChE & BChE): N-phenylsulfonamide derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[2][3] The piperidine ring is also a core feature of many established AChE inhibitors, such as Donepezil.[1]

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors used to treat glaucoma, edema, and cancer.[2][3]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): N-amido-phenylsulfonamide derivatives have been identified as novel inhibitors of mPGES-1, a key enzyme in the inflammatory pathway responsible for producing prostaglandin E2.[5]

The following diagram illustrates the role of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate as a central scaffold for developing inhibitors against these diverse enzyme targets.

G Scaffold Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (Core Scaffold) OXPHOS Mitochondrial Complex I (Oxidative Phosphorylation) Scaffold->OXPHOS Direct (but weak) activity; Potent R-enantiomer analog [10] ChE Cholinesterases (AChE & BChE) Scaffold->ChE High potential based on related sulfonamides & piperidines [3, 6, 9] CA Carbonic Anhydrases (CAs) Scaffold->CA High potential based on sulfonamide pharmacophore [3, 9] mPGES1 mPGES-1 (Inflammation) Scaffold->mPGES1 High potential based on related sulfonamides [11]

Caption: Logical relationship of the core scaffold to potential enzyme targets.

Experimental Protocols

The following protocols provide a framework for synthesizing derivatives of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate and screening them for enzyme inhibitory activity. As an exemplary target class, we detail a robust in vitro assay for cholinesterase inhibition.

General Synthesis of Piperidine-3-Carboxamide Derivatives

The ethyl ester of the title compound can be readily converted into a wide range of amides to explore structure-activity relationships (SAR). A general two-step procedure involves hydrolysis of the ester followed by amide coupling.[6]

G Start Ethyl 1-(phenylsulfonyl)- piperidine-3-carboxylate Step1 Step 1: Hydrolysis Reagents: NaOH, THF/H₂O Product: Carboxylic Acid Intermediate Start->Step1 Ester Cleavage Step2 Step 2: Amide Coupling Reagents: Amine (R-NH₂), EDCI, DMAP Product: Final Amide Derivative Step1->Step2 Activation & Coupling

Caption: General workflow for the synthesis of amide derivatives.

Protocol:

  • Ester Hydrolysis:

    • Dissolve Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of sodium hydroxide (NaOH) and stir the reaction at room temperature for 4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1N HCl to protonate the carboxylate.

    • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate in a dry, aprotic solvent such as dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.0-1.2 equivalents).

    • Stir the reaction at room temperature for 2-12 hours until completion.

    • Wash the reaction mixture with aqueous solutions (e.g., NaHCO₃, brine), dry the organic layer, and concentrate.

    • Purify the final amide derivative using column chromatography or recrystallization.

In Vitro Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This fluorescence-based assay is a standard method for determining the in vitro inhibitory activity of compounds against AChE and BChE.[3][7]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

  • Enzyme Stock: Human recombinant Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

  • Substrate Stock: 10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in buffer.

  • DTNB Stock: 10 mM DTNB in buffer.

  • Test Compound (Inhibitor): Serially diluted in DMSO, then further diluted in buffer.

  • Positive Control: Donepezil or Galantamine.

Protocol Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and DTNB Solutions add_buffer 1. Add Assay Buffer to wells prep_reagents->add_buffer prep_compound Perform Serial Dilution of Test Compound in DMSO add_inhibitor 2. Add Test Compound / Control prep_compound->add_inhibitor add_buffer->add_inhibitor add_enzyme 3. Add Enzyme (AChE/BChE) add_inhibitor->add_enzyme incubate 4. Pre-incubate for 15 min at 37°C add_enzyme->incubate add_substrate 5. Initiate reaction by adding Substrate + DTNB mixture incubate->add_substrate measure 6. Measure Absorbance at 412 nm (Kinetic Mode, 10-20 min) add_substrate->measure calculate 7. Calculate Rate of Reaction (% Inhibition) measure->calculate plot 8. Plot % Inhibition vs. [Compound] and determine IC₅₀ value calculate->plot

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well microplate. Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme + standard inhibitor), and test compound concentrations.

  • Reagent Addition:

    • To all wells, add 140 µL of Assay Buffer.

    • Add 20 µL of the appropriate test compound dilution (or DMSO for negative control, or standard inhibitor for positive control).

    • Add 20 µL of DTNB solution.

    • Add 20 µL of the AChE/BChE enzyme solution to all wells except the blanks. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10-20 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a valuable chemical entity for medicinal chemists and drug discovery scientists. While its direct inhibitory activity against specific enzymes like mitochondrial Complex I is modest and stereochemically dependent, its true strength lies in its utility as a versatile synthetic scaffold. The protocols and conceptual framework provided here offer a robust starting point for researchers to synthesize novel derivatives and screen them against a variety of high-value enzyme targets, including cholinesterases, carbonic anhydrases, and mPGES-1, thereby enabling the discovery of new therapeutic agents.

References

  • Khan, I., et al. (2017). Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724. [Link]

  • Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Ohmori, O., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1817-1826. [Link]

  • Khan, I., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Wang, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

  • Lee, J. H., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]

  • Aytac, S. P. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Gui, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. [Link]

  • Hryhoriv, H., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. [Link]

  • Gruetzner, J., & O'Brien, R. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Gui, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate physical properties. Cheméo. [Link]

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Sources

In Vitro Assay Protocols for N-Sulfonylated Piperidines: A-Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for key in vitro assays to characterize the biological activity of N-sulfonylated piperidines. This class of compounds is of significant interest in drug discovery, with derivatives showing promise in a multitude of therapeutic areas including oncology, neurodegenerative diseases, and metabolic disorders.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale underpinning each method.

Introduction to N-Sulfonylated Piperidines

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[3] The addition of a sulfonyl group to the piperidine nitrogen introduces a key functional moiety that can modulate the compound's interaction with biological targets, often conferring increased potency and selectivity. N-sulfonylated piperidines have been investigated as inhibitors of various enzymes and as ligands for a range of receptors, highlighting their versatility as a pharmacophore.[4][5][6]

This application note details standardized in vitro methods to assess the efficacy of N-sulfonylated piperidines, focusing on enzyme inhibition, receptor binding, and cell-based assays.

Section 1: Enzyme Inhibition Assays

A primary mechanism of action for many N-sulfonylated piperidines is the inhibition of specific enzymes. The following protocols describe robust methods for quantifying the inhibitory potential of these compounds against several key enzyme classes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Scientific Principle: DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes.[7][8] This fluorescence-based assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The release of free AMC, a fluorescent molecule, is monitored to determine enzyme activity.[7][9][10]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution Enzyme Dilution Enzyme Dilution Compound Dilution->Enzyme Dilution Substrate Dilution Substrate Dilution Enzyme Dilution->Substrate Dilution Dispense Compound Dispense Compound Add Enzyme Add Enzyme Dispense Compound->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Kinetic Reading Kinetic Reading Initiate Reaction->Kinetic Reading Calculate % Inhibition Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for a typical fluorescence-based enzyme inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[10]

    • DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer.

    • Substrate: Gly-Pro-AMC (5 mM stock) diluted in Assay Buffer to the desired final concentration (e.g., 200 µM).[10]

    • Test Compounds: Prepare a dilution series of the N-sulfonylated piperidine derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 30 µL of Assay Buffer to each well.

    • Add 10 µL of diluted test compound or vehicle control to the appropriate wells.

    • Add 10 µL of diluted DPP-4 enzyme to all wells except the background control.[11]

    • Incubate the plate at 37°C for 10-15 minutes.[10][12]

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[10][11]

    • Immediately begin monitoring the fluorescence in a microplate reader (λex = 360 nm, λem = 460 nm) in kinetic mode at 37°C for 30 minutes.[10][11][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cholinesterase Inhibition Assay

Scientific Principle: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[4] Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.[14] The Ellman's method is a widely used colorimetric assay to screen for cholinesterase inhibitors.[12][15] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[12][15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 8.0).

    • AChE/BuChE Enzyme: Diluted in Assay Buffer.

    • Substrate: Acetylthiocholine iodide or butyrylthiocholine iodide.

    • DTNB Reagent: Dissolved in Assay Buffer.

    • Test Compounds: Serial dilutions in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add 45 µL of the enzyme solution to each well.[12]

    • Add 5 µL of the test compound or vehicle control.[12]

    • Incubate for 15 minutes at room temperature.[12]

    • Prepare a reaction mix containing the substrate and DTNB in Assay Buffer.

    • Add 150 µL of the reaction mix to each well to start the reaction.[12]

    • Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Compound ClassTarget EnzymeIC50 RangeReference
Benzimidazole-piperidine hybridsAChE19.44 - 36.05 µM[14]
Benzimidazole-piperidine hybridsBuChE21.57 - 39.55 µM[14]
N-substituted piperidinesUrease8.7 - 119.5 µM[4]
Piperidine derivativesFarnesyltransferase3.7 - 420 nM[17]
Sulfonamide-piperidine derivativesDPP-441.17 nM[8]

Table 1: Examples of IC50 values for piperidine derivatives against various enzymes.

Section 2: Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor.[9][18] For N-sulfonylated piperidines, which have been shown to interact with targets like sigma receptors, radioligand binding assays are a common method.[5][19]

Sigma Receptor Radioligand Binding Assay

Scientific Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[1][20] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound for the receptor. For sigma-1 receptors (S1R), [³H]-(+)-pentazocine is a commonly used selective radioligand.[1][20]

Protocol:

  • Reagent and Tissue Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Receptor Source: Membrane preparations from tissues with high receptor expression (e.g., guinea pig liver for S1R).[1]

    • Radioligand: [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 15 nM).[21]

    • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol).[21]

    • Test Compounds: A range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, radioligand, and either the test compound, vehicle, or the non-specific binding control in the Assay Buffer.

    • Incubate the mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 37°C).[21]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

CompoundReceptor TargetKi (nM)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96[5]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ291.8[5]
Substituted N-[(tetralin-1-yl)alkyl]piperidineσ10.4 - 3.9[19]

Table 2: Binding affinities of N-sulfonylated piperidine derivatives for sigma receptors.

Section 3: Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context. Cytotoxicity and anti-proliferative assays are commonly used to screen for potential anti-cancer agents.[2][22][23]

Sulforhodamine B (SRB) Assay for Cytotoxicity

Scientific Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][24] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[7][24] The amount of bound dye is proportional to the total protein mass and thus to the number of cells.[23]

Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Fixation Cell Fixation Incubation->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]

    • Treat the cells with various concentrations of the N-sulfonylated piperidine compounds and incubate for a desired period (e.g., 48 hours).[22]

  • Cell Fixation:

    • Gently add ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[23]

    • Wash the plate several times with water and allow it to air dry.

  • SRB Staining:

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[7][23]

    • Wash the plate with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.[23]

  • Solubilization and Absorbance Measurement:

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][23]

    • Shake the plate for 10 minutes and read the absorbance at 510-570 nm using a microplate reader.[6][23]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

    • Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration.

Cell LineCompound TypeGI50Reference
PC-3 (Prostate Cancer)Piperidine derivatives6.3 - 6.4 µg/mL[22]

Table 3: Example of GI50 values for piperidine derivatives from an SRB assay.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of N-sulfonylated piperidines. By systematically evaluating their effects on specific enzymes, their binding affinity to relevant receptors, and their impact on cell viability, researchers can gain valuable insights into the pharmacological profile of these compounds. This information is critical for guiding lead optimization efforts and advancing promising candidates in the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • ResearchGate. (2025). Piperidines: A new class of Urease inhibitors | Request PDF.
  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.
  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands.
  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Benchchem. (n.d.). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.
  • Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PubMed. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors.
  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • PubMed. (2015). Sigma Receptor Binding Assays.
  • Springer Nature Experiments. (n.d.). Sulforhodamine B Assay and Chemosensitivity.
  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Acantholide Using the Sulforhodamine B (SRB) Assay.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • PubMed. (2017). Receptor Binding Assays and Drug Discovery.
  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • PubMed. (n.d.). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives.
  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • Anamol Laboratories Pvt. Ltd. (n.d.). urea - berthelot - method - urease.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.

Sources

molecular modeling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate binding

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Molecular Modeling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate Binding to the MDM2 Ubiquitin Ligase

Abstract

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a detailed, methodology-focused protocol for the molecular modeling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, a scaffold of interest, with the human MDM2 protein, a critical target in oncology. We present a comprehensive workflow that begins with system preparation, progresses through molecular docking to generate initial binding hypotheses, and culminates in all-atom molecular dynamics (MD) simulations and end-point binding free energy calculations to refine and validate these predictions. Each protocol is designed to be a self-validating system, with explanations for the critical choices made at each step, ensuring both reproducibility and a deep understanding of the underlying principles. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply a rigorous computational pipeline to investigate protein-ligand interactions.

Scientific Background and Rationale

The Ligand: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities.[1] Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate combines this key heterocyclic core with a phenylsulfonyl group, suggesting potential for specific and robust interactions within protein binding pockets. While the specific biological target of this exact molecule is not extensively characterized, its structural motifs are present in inhibitors of various enzyme classes, making it an ideal candidate for computational exploration against high-value therapeutic targets.

The Target: Murine Double Minute 2 (MDM2)

The E3 ubiquitin ligase MDM2 is a master negative regulator of the p53 tumor suppressor.[2] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53.[3] This abrogates p53's function in promoting cell cycle arrest and apoptosis. The inhibition of the MDM2-p53 protein-protein interaction (PPI) is a validated therapeutic strategy to restore p53 function in cancer cells.[2][3] Small molecules designed to mimic the key interactions of p53's α-helical domain within a deep hydrophobic pocket on MDM2 have shown significant promise.

The Objective

The primary objective of this guide is to delineate a robust computational protocol to predict, simulate, and analyze the binding of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate to the p53-binding pocket of MDM2. This serves as a practical case study for generating and refining a binding hypothesis for a novel ligand against a well-defined protein target.

Integrated Computational Workflow

The workflow is a multi-stage process designed to increase the level of accuracy and confidence at each step. It begins with a rapid, approximate method (docking) to generate initial poses and progresses to a computationally intensive, and more rigorous, evaluation using molecular dynamics and free energy calculations.

Molecular_Modeling_Workflow cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement & Dynamics cluster_3 Analysis & Validation PDB 1. Receptor Preparation (PDB: 4HG7) - Clean Structure - Add Hydrogens DOCK 3. Molecular Docking (AutoDock Vina) - Define Binding Site - Generate Binding Poses - Score & Rank PDB->DOCK LIG 2. Ligand Preparation - 3D Structure Generation - Energy Minimization - Force Field Parametrization LIG->DOCK MD 4. MD Simulation (GROMACS) - Solvation & Ionization - Minimization - Equilibration (NVT/NPT) - Production MD DOCK->MD Top Pose ANALYSIS 5. Trajectory Analysis - RMSD / RMSF - Interaction Analysis MD->ANALYSIS MMPBSA 6. Binding Free Energy (g_mmpbsa) - Calculate ΔGbind - Per-residue Decomposition MD->MMPBSA Docking_Concept cluster_receptor Receptor (MDM2) cluster_ligand Ligand Receptor BindingSite Binding Site Score Best Pose (Lowest Energy) BindingSite->Score Scoring Function (Ranks Poses) Ligand Ligand->BindingSite Search Algorithm (Explores Poses)

Figure 2: Conceptual diagram of molecular docking.
Step-by-Step Docking Protocol (AutoDock Vina)
  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format using MGLTools or a similar utility. [4]This format includes partial charges and atom type information required by Vina.

  • Define the Search Space: The "grid box" defines the three-dimensional space where Vina will search for binding poses. It is crucial to center this box on the known p53 binding pocket of MDM2. Use the coordinates of the removed co-crystallized ligand from PDB 4HG7 as a guide to define the center and dimensions (e.g., 25 x 25 x 25 Å) of the box. [5]3. Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the name of the output file.

  • Run Docking: Execute Vina from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol. [6]The pose with the lowest score is the most favorable according to the Vina scoring function. Visualize the top-ranked pose in complex with the receptor to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-8.50.00LEU54, GLY58, VAL93, HIS96
2-8.21.21LEU54, ILE61, VAL93
3-7.92.05PHE91, VAL93, TYR100

Protocol 3: Molecular Dynamics (MD) Simulation

Rationale: While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment. [7]This allows for the assessment of the stability of the docked pose and the conformational changes in both the protein and the ligand over time. [8]

Step-by-Step MD Protocol (GROMACS)

This protocol uses the AMBER force field for the protein (e.g., ff14SB) and the GAFF-generated parameters for the ligand. [9][10]

  • Combine Protein-Ligand Complex: Merge the coordinate files of the receptor and the top-ranked ligand pose from docking into a single complex .pdb file.

  • Build Topology: Use the GROMACS pdb2gmx tool for the protein and combine its output with the ligand topology file (.itp) to create a unified system topology. [11]3. System Setup (Solvation & Ionization):

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological salt concentration (e.g., 0.15 M). [12]4. Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes or unfavorable geometries introduced during system setup. [12]5. Equilibration (NVT & NPT Ensembles):

    • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-200 ps.

    • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct solvent density. Gradually release the position restraints. Run for ~500-1000 ps. [12]6. Production MD: Run the simulation without any restraints for a duration sufficient to observe the system's behavior (e.g., 100 ns). Save coordinates at regular intervals (e.g., every 10 ps) for analysis. [13]

Protocol 4: Post-MD Analysis and Binding Free Energy

Rationale: The final stage involves analyzing the MD trajectory to extract meaningful biophysical data and to calculate a more accurate estimate of the binding affinity using methods that are more physically rigorous than docking scores.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time to assess the structural stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific protein residues throughout the simulation.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory. [14][15]It offers a good balance between accuracy and computational cost. [16]

MMPBSA_Cycle ΔGbind = ΔEMM + ΔGsolv,C - (ΔGsolv,R + ΔGsolv,L) cluster_gas Gas Phase (MM) cluster_solv Solvated Phase (PB/SA) R_g Receptor C_g Complex R_g->C_g ΔEMM R_s Receptor R_g->R_s ΔGsolv,R L_g Ligand L_s Ligand L_g->L_s ΔGsolv,L C_s Complex C_g->C_s ΔGsolv,C R_s->C_s ΔGbind

Sources

high-throughput screening of N-phenylsulfonyl piperidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylsulfonyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for GPCR modulators (5-HT, Dopamine), Kinesin Spindle Protein (KSP) inhibitors, and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. However, the high-throughput screening (HTS) of these libraries presents unique challenges, including specific solubility profiles and the risk of false positives from reactive synthetic precursors. This guide outlines a robust, self-validating workflow for the synthesis, screening, and triage of N-phenylsulfonyl piperidine libraries, ensuring the identification of high-quality chemical probes.

Introduction: The Privileged Scaffold

The N-phenylsulfonyl piperidine structure combines a flexible piperidine core with a rigid sulfonamide linker and an aromatic tail. This architecture allows for:

  • Hydrogen Bonding: The sulfonyl group (

    
    ) acts as a critical hydrogen bond acceptor.
    
  • Pi-Stacking: The phenyl group engages in

    
     interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in binding pockets.
    
  • Vectorial Display: The piperidine ring allows for diverse substitution at the C3 or C4 positions, directing substituents into auxiliary pockets.

Key Biological Targets:

  • GPCRs: 5-HT

    
     and 5-HT
    
    
    
    antagonists.
  • Enzymes: mPGES-1 inhibitors (inflammation) and WRN Helicase inhibitors (oncology).

  • Mitotic Motors: Kinesin Spindle Protein (KSP/Eg5) inhibitors.

Library Synthesis Strategy (Solid-Phase)

To generate sufficient diversity for HTS, Solid-Phase Organic Synthesis (SPOS) is preferred over solution-phase methods due to ease of purification.

Protocol: Resin-Bound Sulfonylation

Objective: Synthesize a 384-member library of N-phenylsulfonyl piperidines.

Materials:

  • Resin: Fmoc-Piperidine-4-carboxylic acid loaded Wang Resin (Loading: 0.6 mmol/g).

  • Reagents: 20% Piperidine in DMF (Deprotection), diverse Sulfonyl Chlorides (

    
    ), DIPEA (Base).
    
  • Scavenger: Tris-(2-aminoethyl)amine polystyrene (to remove excess sulfonyl chloride).

Step-by-Step Workflow:

  • Swelling: Suspend resin in DCM for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
  • Sulfonylation (Diversity Step):

    • Aliquot resin into 96-well filter plates.

    • Add 5.0 eq of Sulfonyl Chloride (

      
      ) and 10.0 eq DIPEA in anhydrous DCM.
      
    • Shake at RT for 4 hours.

    • Critical QC Point: Perform a chloranil test. Colorless beads indicate complete reaction; blue beads indicate unreacted amines.

  • Washing & Scavenging:

    • Wash resin

      
       with DMF.
      
    • Scavenging: If solution phase synthesis were used, unreacted sulfonyl chlorides would be major contaminants. In SPOS, extensive washing removes these. However, trace hydrolysis products (sulfonic acids) must be removed.

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Formatting: Evaporate TFA, dissolve in DMSO to 10 mM, and transfer to 384-well Echo-qualified source plates.

Workflow Visualization

SynthesisWorkflow Resin Fmoc-Piperidine Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Sulfonylation (R-SO2-Cl + DIPEA) Deprotect->Coupling Free Amine Wash Aggressive Wash (Remove R-SO2-Cl) Coupling->Wash Covalent Bond Cleave TFA Cleavage & Formatting Wash->Cleave Library 384-Well DMSO Master Plate Cleave->Library

Figure 1: Solid-phase synthesis workflow ensuring removal of reactive sulfonyl chloride precursors.

HTS Assay Protocol: ATPase Inhibition (Example)

Given the relevance of this scaffold to KSP and Helicases, an ADP-detection assay (e.g., ADP-Glo™) is the standard HTS format.

Assay Conditions
  • Plate Format: 384-well white, low-volume plates (Corning 4514).

  • Final Volume: 10

    
    L.
    
  • Buffer: 20 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT, 0.01% Triton X-100 (Critical to prevent aggregation).
    
Step-by-Step Screening Protocol
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM stock) into assay plates.

    • Final Concentration: 20

      
      M (0.2% DMSO).
      
    • Controls: Column 1 (DMSO only, High Control), Column 2 (Reference Inhibitor, Low Control).

  • Enzyme Addition:

    • Dispense 5

      
      L of Enzyme (e.g., 5 nM KSP) using a bulk dispenser (e.g., Multidrop Combi).
      
    • Incubate 15 min at RT to allow compound-target binding.

  • Substrate Initiation:

    • Dispense 5

      
      L of ATP (at 
      
      
      
      concentration, typically 10-50
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of ADP-Detection Reagent. Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent. Incubate 30 min.
      
  • Readout:

    • Measure Luminescence on a multimode reader (e.g., EnVision or PHERAstar).

Data Analysis & Hit Validation

N-phenylsulfonyl piperidines are robust, but HTS datasets are prone to artifacts.

Triage Logic
  • Primary Filter: Calculate % Inhibition relative to controls. Cutoff:

    
     inhibition (Mean + 3
    
    
    
    ).
  • Solubility Flag: Check the "Pre-Read" absorbance. If the plate was read for OD600 prior to luminescence, high absorbance indicates compound precipitation (common with lipophilic sulfonamides).

  • False Positive Removal (The "Sulfonyl" Check):

    • Risk: Residual sulfonyl chlorides from synthesis can covalently modify the target enzyme's nucleophiles (Cys/Lys), causing irreversible inhibition.

    • Validation: Re-synthesize hits and check purity via LC-MS. If the mass spectrum shows a peak corresponding to the hydrolyzed sulfonic acid (

      
      ), the hit is likely a degradation product or the original sample was impure.
      
Validation Workflow

TriageLogic Primary Primary Screen (Single Point 20 uM) Filter1 Inhibition > 50%? Primary->Filter1 Counter Counter Screen (Unrelated ATPase) Filter1->Counter Yes Discard Discard (False Positive/PAINS) Filter1->Discard No Purity LC-MS QC (Check for R-SO2-Cl) Counter->Purity Inactive (Selective) Counter->Discard Active (Promiscuous) Dose Dose Response (IC50 Determination) Purity->Dose Pure (>95%) Purity->Discard Reactive Impurity Found Valid Validated Hit Dose->Valid Hill Slope ~1.0

Figure 2: Hit triage logic emphasizing the removal of reactive impurities and promiscuous binders.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Signal Phosphate contamination in buffers.Use phosphate-free buffers (HEPES/Tris) for ADP-Glo assays.
"Flat" Dose Response Compound aggregation (colloidal inhibition).Increase Triton X-100 to 0.01% or add 0.1 mg/mL BSA.
Low Z' Factor (<0.5) Pipetting error or DMSO evaporation.Use acoustic dispensing; seal plates immediately after transfer.
Covalent-like Behavior Unreacted Sulfonyl Chloride in library.Mandatory: QC hits via LC-MS. Look for covalent adducts in Mass Spec.

References

  • Vertex Pharmaceuticals. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry.[1] Link

  • National Institutes of Health (NIH). (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel mPGES-1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Libraries.Link

  • National Institutes of Health (NIH). (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.[5][6][7] Link

  • Vipergen. (2024). High-Throughput Screening (HTS): Accelerating Drug Discovery.[6]Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Sulfonylation of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-SULF-NI-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl piperidine-3-carboxylate (Ethyl Nipecotate) is a critical pharmacophore in medicinal chemistry (e.g., GABA uptake inhibitors like Tiagabine).[1] The N-sulfonylation of this secondary amine should theoretically proceed with high efficiency (>90%). However, users frequently report variable yields (40–60%) due to three competing failure modes: sulfonyl chloride hydrolysis , ester hydrolysis , and incomplete conversion due to steric drag or HCl salt precipitation.[1]

This guide provides an optimized, self-validating protocol using nucleophilic catalysis (DMAP) to bypass these bottlenecks, ensuring yields consistently >90%.

Module 1: The "Gold Standard" Protocol

Methodology: Nucleophilic Catalysis under Anhydrous Conditions. Rationale: Unlike Schotten-Baumann conditions (aqueous base), this method prevents ester hydrolysis.[1] The addition of DMAP creates a "super-electrophile" intermediate, accelerating the reaction faster than the background hydrolysis of the sulfonyl chloride.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Ethyl piperidine-3-carboxylate Substrate (Nucleophile)1.0 eqSecondary amine.
Sulfonyl Chloride (

)
Electrophile1.1 – 1.2 eqSlight excess accounts for trace moisture.
Triethylamine (TEA) HCl Scavenger (Base)1.5 – 2.0 eqMust be dry.[1] DIPEA is a valid alternative.
DMAP Nucleophilic Catalyst0.05 – 0.1 eqCritical for high yield.
Dichloromethane (DCM) Solvent[0.1 M - 0.2 M]Dry (anhydrous).[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve Ethyl piperidine-3-carboxylate (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Temperature Control: Cool the mixture to 0°C (ice bath).

    • Why? Sulfonylation is exothermic. Heat promotes side reactions (hydrolysis).[1]

  • Addition: Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 15–20 minutes.

    • Visual Check: A white precipitate (TEA[1][2]·HCl) should form immediately.[1] If the solution remains clear, check your base equivalents.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC or LCMS. The secondary amine spot should disappear completely.

  • Workup (The "3-Step Wash"):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (removes TEA, DMAP, and unreacted piperidine).[1]

    • Wash 2 (Basic): Wash with Sat. NaHCO₃ (removes hydrolyzed sulfonic acid byproducts).[1]

    • Wash 3 (Neutral): Wash with Brine, dry over MgSO₄, and concentrate.[1]

Module 2: Mechanistic Insight (Why DMAP?)

Standard bases (TEA) only scavenge protons.[1] They do not activate the electrophile. For secondary amines, steric hindrance can slow the attack on the sulfonyl sulfur. DMAP solves this by attacking the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt.[1]

G cluster_0 Activation Phase cluster_1 Product Formation RSO2Cl Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium (Super-Electrophile) RSO2Cl->Inter Fast Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Rapid Transfer (Low Barrier) H_DMAP H-DMAP+ Inter->H_DMAP DMAP leaves Amine Ethyl Nipecotate (Substrate) Amine->Product H_DMAP->DMAP Regeneration Salt TEA-HCl (Precipitate) H_DMAP->Salt Base TEA (Base) Base->Salt Scavenges H+

Figure 1: The Catalytic Cycle.[1] DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the attack by the secondary amine.

Module 3: Troubleshooting Matrix

Symptom: Low Yield (<50%)

Root CauseDiagnosticCorrective Action
Moisture Ingress Sulfonyl chloride hydrolyzed to sulfonic acid (visible as broad peak in LCMS/NMR).Use anhydrous DCM.[2] Dry the amine (azeotrope with toluene) if it's an oil.
HCl Stalling Reaction stops at ~50%. Thick white ppt prevents stirring.The amine is trapped as its HCl salt. Add more DCM to mobilize or switch to a stronger base (DIPEA).[1]
Old Reagents Sulfonyl chloride smells like acid; fuming.Distill or recrystallize the sulfonyl chloride. Increase equivalents to 1.3 eq.

Symptom: Missing Ester (Carboxylic Acid Formed) [1]

Root CauseDiagnosticCorrective Action
Base Hydrolysis Product is water-soluble; mass spec shows [M-28] (loss of ethyl).STOP using aqueous NaOH/KOH. Use TEA/DIPEA in DCM.
Workup pH Product lost during basic wash.Ensure workup is quick and cold. Do not leave the ester in contact with strong base.

Symptom: Impurities / Color

Root CauseDiagnosticCorrective Action
Exotherm Dark reaction mixture; multiple spots on TLC.Add sulfonyl chloride slower at 0°C . High temp promotes degradation.
DMAP Residue Extra aromatic peaks in NMR (approx 6.5 & 8.2 ppm).[1]The acidic wash (1M HCl) was insufficient. Wash organic layer thoroughly with HCl again.
Module 4: Decision Tree for Optimization

Use this logic flow to determine the next step in your experiment.

DecisionTree Start Start: Analyze Crude NMR/LCMS IsYieldGood Is Yield > 85%? Start->IsYieldGood Done Success: Proceed to Next Step IsYieldGood->Done Yes CheckSM Is Starting Material (Amine) Remaining? IsYieldGood->CheckSM No CheckWet Check Reagents: Is Sulfonyl Chloride Hydrolyzed? CheckSM->CheckWet Yes (Incomplete) CheckEster Is Ester Intact? CheckSM->CheckEster No (Conversion OK, Yield Low) DrySolvent Action: Use Anhydrous DCM Increase R-SO2Cl to 1.3eq CheckWet->DrySolvent Yes (Acid detected) AddCat Action: Add 10 mol% DMAP (Catalysis Required) CheckWet->AddCat No (Stalled) Hydrolysis Issue: Ester Hydrolysis CheckEster->Hydrolysis No (Acid formed) CheckAq Check Aqueous Layer: Did Product Extract? CheckEster->CheckAq Yes FixBase Action: Switch to Organic Base (TEA) Avoid Aqueous Workup Hydrolysis->FixBase FixWash Action: Product is Lipophilic. Check Phase Separation. CheckAq->FixWash

Figure 2: Troubleshooting Logic Flow.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as the solvent instead of DCM/TEA?

  • Answer: Yes, Pyridine is an excellent solvent/base for this reaction.[1] However, removing Pyridine requires extensive Copper Sulfate (CuSO₄) or HCl washes, which can be tedious.[1] The DCM/TEA/DMAP protocol is generally cleaner for workup.

Q2: My product is an oil and won't crystallize. How do I purify it?

  • Answer: Ethyl nipecotate sulfonamides are often viscous oils. If the "3-Step Wash" (Acid/Base/Brine) doesn't yield pure product, use flash column chromatography.[1]

    • Eluent: Hexane:Ethyl Acetate (Start 90:10, Gradient to 70:30).[1] The ester makes it move well on silica.

Q3: Why do I wash with HCl? Won't that hydrolyze the ester?

  • Answer: A brief, cold wash with dilute (1M) HCl is safe for ethyl esters.[1] It is necessary to protonate and remove the excess TEA, DMAP, and any unreacted starting amine into the aqueous layer.[1]

Q4: Is the sulfonamide product acidic? Can I extract it with NaOH?

  • Answer: NO. This is a tertiary sulfonamide (no hydrogen on the nitrogen atom:

    
    ). It has no acidic proton and will not  dissolve in base. It will remain in the organic layer. Washing with strong base will only risk hydrolyzing your ester.
    
References
  • Nucleophilic Catalysis Mechanism

    • Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1]Angewandte Chemie International Edition, 1969 , 8, 981.[1] Link[1]

    • Note: Establishes the mechanism of DMAP catalysis applicable to sulfonyl chlorides.
  • Sulfonylation of Secondary Amines

    • De Luca, L. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities.[1]Current Medicinal Chemistry, 2006 , 13, 1–23.[1]

    • Relevance: Discusses protecting group strategies and sulfonyl
  • Ethyl Nipecotate Derivatives (Drug Scaffold Context)

    • Andersen, K. E., et al. Synthesis of Novel GABA Uptake Inhibitors.[1]Journal of Medicinal Chemistry, 1993 , 36, 1716–1725.[1] Link[1]

    • Relevance: Provides baseline protocols for functionalizing ethyl nipecot
  • General Protocol Validation

    • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] Chapter 12: Nucleophilic Substitution at the Carbonyl Group (and Sulfonyl equivalents).

Sources

Technical Support Center: Overcoming Steric Hindrance in the Sulfonylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonylation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges arising from steric hindrance in this critical transformation. The piperidine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is paramount for the synthesis of novel therapeutic agents.[1][2][3][4] This resource offers field-proven insights and detailed protocols to navigate the complexities of sulfonylation reactions involving sterically encumbered piperidine scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Conversion in the Sulfonylation of a Hindered Piperidine

Q1: My sulfonylation reaction with a sterically hindered piperidine derivative is showing low or no product formation. What are the primary causes and how can I address this?

A1: Low conversion is a frequent challenge when dealing with sterically hindered secondary amines like substituted piperidines.[5] The bulky substituents on the piperidine ring can physically obstruct the approach of the sulfonylating agent to the nitrogen's lone pair of electrons, significantly slowing down the reaction rate.[6][7][8]

Troubleshooting Workflow for Low Conversion:

Indium_Catalyzed_Sulfonylation A Combine Piperidine, In, and MeCN under Inert Atmosphere B Add Sulfonyl Chloride A->B C Heat and Monitor Reaction B->C D Work-up: Quench, Extract, Dry C->D E Purification by Column Chromatography D->E F Characterize Final Product E->F

Sources

scale-up synthesis challenges for Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate Ticket ID: SC-2024-PHSO2-PIP Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are scaling up the sulfonylation of Ethyl nipecotate (Ethyl piperidine-3-carboxylate) with Benzenesulfonyl chloride . While this reaction is straightforward on a milligram scale, kilogram-scale production introduces critical thermodynamic and purification challenges.

This guide addresses the three primary failure modes observed in scale-up:

  • Thermal Runaway: Uncontrolled exotherms during reagent addition.

  • Ester Hydrolysis: Loss of the ethyl ester moiety due to aggressive basic workups.

  • Purification Bottlenecks: The inability to use column chromatography for bulk isolation.

Module 1: Reaction Kinetics & Exotherm Management

User Question: "I am scaling from 10g to 500g. Upon adding benzenesulfonyl chloride, the temperature spiked to 60°C despite an ice bath. How do I control this?"

Technical Insight: Sulfonylation is highly exothermic.[1] On a small scale, surface-area-to-volume ratios allow passive cooling. On a large scale, heat accumulation accelerates the reaction, potentially leading to a runaway event or the formation of impurities (e.g., sulfonylation of the ester enolate).

The Protocol: Controlled Addition

  • Base Selection: Use Triethylamine (TEA) or DIPEA (1.2 equiv) rather than inorganic bases to maintain a homogeneous organic phase, which improves heat transfer.

  • Solvent: Dichloromethane (DCM) is standard but problematic for scale (see Module 4). 2-MeTHF or Ethyl Acetate (EtOAc) are superior for heat management due to higher heat capacities.

Step-by-Step SOP:

  • Charge the reactor with Ethyl nipecotate (1.0 equiv) and Base (1.2 equiv) in solvent (10 volumes).

  • Cool the mixture to 0–5°C .

  • Dilute Benzenesulfonyl chloride (1.1 equiv) with equal volumes of solvent.

  • Add the sulfonyl chloride solution dropwise.

    • Critical Limit: Do not allow internal temperature (Ti) to exceed 15°C .

    • Stop Condition: If Ti > 15°C, halt addition immediately and allow the jacket to cool the mass.

Visualizing the Workflow:

ReactionControl start Start Addition (Ti = 0°C) check Monitor Internal Temp (Ti) start->check add Add Reagent Portion check->add Ti < 10°C stop HALT Addition Increase Cooling check->stop Ti > 15°C finish Reaction Complete (Stir at RT) check->finish All Reagent Added add->check stop->check Wait for Ti < 5°C continue Continue Addition

Caption: Logic flow for controlled reagent addition to prevent thermal runaway.

Module 2: Impurity Profile & Workup Strategy

User Question: "My NMR shows a mixture of the product and benzenesulfonic acid, plus some hydrolyzed ester (carboxylic acid). How do I clean this up without a column?"

Technical Insight:

  • Benzenesulfonic Acid: Formed by the hydrolysis of excess benzenesulfonyl chloride.[2] It is an acid.[2]

  • Hydrolyzed Ester: Formed if the workup pH is too high (basic hydrolysis) or too low (acid catalyzed).

The Solution: The "Goldilocks" pH Workup You must remove the acidic impurity (benzenesulfonic acid) and the basic impurity (excess TEA/HCl salt) without damaging the neutral ester product.

Troubleshooting Table: Impurity Management

ImpurityOriginRemoval Strategy
Benzenesulfonyl Chloride Excess ReagentQuench: Add 0.5 equiv of dimethylaminopropylamine (DMAPA) or simply stir with aqueous bicarbonate for 1 hour.
Benzenesulfonic Acid Hydrolysis of ChlorideWash: Soluble in aqueous base (NaHCO₃).[2] Partitions into the water layer.[2]
Triethylamine HCl Reaction ByproductWash: Soluble in water/dilute acid.
Nipecotic Acid (Hydrolyzed) Saponification of EsterPrevention: Avoid NaOH/KOH washes. Use sat. NaHCO₃ or K₂CO₃ only.

Optimized Workup Protocol:

  • Quench: Add water (5 volumes) to the reaction mixture. Stir for 30 mins to hydrolyze excess sulfonyl chloride.

  • Phase Cut: Separate layers.

  • Acid Wash: Wash organic layer with 0.5M citric acid or 1M HCl (keep cold, <10°C) to remove unreacted amine and TEA. Do not prolong contact time to protect the ester.

  • Base Wash: Wash organic layer with saturated NaHCO₃ .[2]

    • Mechanism:[3][4][5] This converts benzenesulfonic acid (PhSO3H) to sodium benzenesulfonate (PhSO3Na), which is highly water-soluble and leaves the organic layer.

  • Dry: Dry organics over MgSO₄.

Module 3: Isolation (Avoiding Chromatography)

User Question: "I cannot run a 500g batch through a silica column. How do I crystallize this?"

Technical Insight: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a sulfonamide ester. These are typically crystalline solids or oils that crystallize upon trituration.

Crystallization Strategy: If the product is an oil after workup, it likely contains trapped solvent or trace impurities preventing lattice formation.

Protocol: Solvent Swap & Trituration

  • Concentrate: Evaporate the reaction solvent (e.g., EtOAc) to a thick oil.

  • Solvent Swap: Add Isopropyl Alcohol (IPA) (3 volumes relative to mass).

  • Heat: Warm to 50°C until homogeneous.

  • Cool: Slowly cool to room temperature, then to 0°C.

    • Trigger: If no crystals form, add n-Heptane dropwise until the solution turns slightly turbid, then seed with a pure crystal (if available) or scratch the glass.

  • Filtration: Filter the white solid and wash with cold Heptane.

Visualizing the Isolation Logic:

WorkupLogic crude Crude Mixture wash_acid Acid Wash (Remove Amines) crude->wash_acid wash_base Bicarb Wash (Remove Sulfonic Acid) wash_acid->wash_base conc Concentrate to Oil wash_base->conc cryst Crystallize (IPA/Heptane) conc->cryst pure Pure Product cryst->pure

Caption: Purification workflow to avoid chromatography.

Module 4: Green Chemistry & Solvent Selection

User Question: "Our EH&S department wants to eliminate Dichloromethane (DCM). What are the alternatives?"

Technical Insight: DCM is a hazardous air pollutant. For sulfonylation, it is used because of its solubility profile, but it is not strictly necessary.

Recommended Substitutes:

  • 2-Methyltetrahydrofuran (2-MeTHF):

    • Pros: Biogenic, immiscible with water (easy workup), higher boiling point (80°C) allows for higher reaction rates if needed (though keep this reaction cold!).

    • Cons: Can form peroxides (requires stabilizers).

  • Ethyl Acetate (EtOAc):

    • Pros: Cheap, Class 3 solvent (low toxicity), easy to remove.

    • Cons: The product is very soluble in it, so you must swap solvents for crystallization.

  • Green Solvent Protocol Adjustment:

    • If using EtOAc, the reaction may be slightly slower than in DCM due to polarity differences. Ensure vigorous stirring to break up any triethylamine hydrochloride salts that precipitate during the reaction.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Source for solvent selection guides and DCM replacement).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on scale-up, exotherm control, and crystallization).

  • Org. Process Res. Dev. (Various Issues). Safety of Sulfonylation Reactions on Scale. (General principles of sulfonyl chloride handling and thermal hazards).

Sources

managing reaction byproducts in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Current Status: Operational | Topic: Managing Reaction Byproducts

Welcome to the Reaction Optimization Center

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Staff Subject: Troubleshooting Impurity Profiles in Sulfonamide Formation

In drug discovery, the sulfonamide linkage is a workhorse, but its synthesis is rarely as "click-and-go" as textbooks suggest. We often see teams struggling not with the formation of the bond, but with the management of the debris it leaves behind.

This guide moves beyond standard protocols to address the causality of failure . We will focus on the three most persistent byproduct classes: Bis-sulfonamides (selectivity failure), Sulfonic Acids (hydrolysis), and Residual Electrophiles (workup failure).

Module 1: The "Double-Addition" Headache (Bis-sulfonylation)

The Issue: You are reacting a primary amine with a sulfonyl chloride. You expect a mono-sulfonamide (


), but LC-MS shows a significant 

peak, indicating the formation of a bis-sulfonamide (

).

The Mechanism (Why it happens): This is a classic pKa battle.

  • The primary amine attacks the sulfonyl chloride to form the mono-sulfonamide.[1]

  • The Critical Flaw: The N-H proton on the resulting sulfonamide is significantly acidic (pKa

    
     10-11) due to the electron-withdrawing sulfonyl group.
    
  • If your reaction uses a strong base (e.g., TEA, pKa of conjugate acid

    
     10.7) or excess sulfonyl chloride, the mono-sulfonamide is deprotonated in situ.
    
  • The resulting anion (

    
    ) is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.
    
Troubleshooting Protocol: Selectivity Restoration
VariableRecommendationThe "Why" (Mechanistic Logic)
Stoichiometry Amine:Sulfonyl Chloride (1.1 : 1.0) Starving the reaction of electrophile prevents the "second attack." It is easier to remove excess amine (acid wash) than bis-sulfonamide.
Base Selection Pyridine or 2,6-Lutidine Weaker bases (pKa

5-6) are sufficient to neutralize the HCl byproduct but insufficient to deprotonate the mono-sulfonamide product.
Temperature -10°C to 0°C Lower temperatures kinetically favor the attack of the more nucleophilic primary amine over the sterically hindered sulfonamide anion.
Addition Mode Slow Addition of Sulfonyl Chloride Keeping the instantaneous concentration of

low ensures the primary amine always statistically outcompetes the product for the electrophile.

Visualizing the Competitive Pathway:

BisSulfonylation Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (Product) Start->Mono Fast Attack R_SO2Cl Sulfonyl Chloride (R'-SO2Cl) R_SO2Cl->Mono Bis Bis-Sulfonamide (Impurity) R_SO2Cl->Bis Deprotonated Sulfonamide Anion (R-N⁻-SO2R') Mono->Deprotonated Base removes acidic proton (pKa ~10) Deprotonated->Bis Attacks 2nd R'-SO2Cl

Caption: Kinetic competition between product formation and bis-sulfonylation side reaction.

Module 2: The "Stubborn Electrophile" (Removing Excess Sulfonyl Chloride)

The Issue: You used excess sulfonyl chloride to drive the reaction to completion. Now, you have unreacted


 in your crude mixture. It is toxic, reactive, and often co-elutes with your product during chromatography.

The Solution: Chemical Scavenging Do not rely on chromatography alone. Sulfonyl chlorides are unstable on silica and can streak or decompose, contaminating fractions.

Method A: The Hydrolysis Wash (For Acid-Stable Products)

Best for: Standard synthesis where the product is not water-sensitive.

  • Quench: Add water and a mild base (saturated

    
    ) to the reaction mixture.
    
  • Agitate: Stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4] This hydrolyzes

      
       into 
      
      
      
      (Sulfonic Acid).
  • Partition: The sulfonic acid immediately forms the sodium sulfonate salt (

    
    ), which is highly water-soluble.
    
  • Separate: The impurity stays in the aqueous layer; your sulfonamide stays in the organic layer.

Method B: Polymer-Supported Scavenging (For High-Throughput/Sensitive Products)

Best for: Parallel synthesis or when aqueous workup is difficult (e.g., emulsions).

Use a Trisamine resin (polystyrene-supported primary amine).

  • Add Resin: Add 2–3 equivalents (relative to excess sulfonyl chloride) of PS-Trisamine to the reaction vessel.

  • Stir: Agitate at room temperature for 1–2 hours.

    • Mechanism:[1][2][3][4] The resin acts as a "giant amine," reacting with the sulfonyl chloride to form a covalent sulfonamide bond on the bead.

  • Filter: Filter off the solid resin. The filtrate contains your pure product.

Decision Matrix for Workup:

WorkupLogic Start Excess Sulfonyl Chloride? Stable Is Product Base Stable? Start->Stable Hydrolysis Method A: NaHCO3 Hydrolysis Stable->Hydrolysis Yes (Standard) Scavenger Method B: PS-Trisamine Resin Stable->Scavenger No (Sensitive/Emulsion prone) Nucleophile Method C: Quench with DMAP/MeOH Stable->Nucleophile No (Resin unavailable)

Caption: Selection logic for removing residual electrophiles based on product stability.

Module 3: The "Mystery Peak" (Hydrolysis & Esters)

The Issue: Your NMR shows a broad peak (OH) or unexpected alkyl peaks, and yield is lower than expected.

Common Culprits:

  • Sulfonic Acid (

    
    ): 
    
    • Origin: Moisture in the solvent reacting with sulfonyl chloride.

    • Diagnosis: Broad peak in

      
       NMR (>10 ppm), highly polar on TLC (stays at baseline).
      
    • Fix: Dry solvents (DCM/THF) over molecular sieves. If present, wash with basic water (see Module 2).

  • Sulfonate Esters (

    
    ): 
    
    • Origin: If you use an alcohol (MeOH, EtOH) as a solvent or co-solvent. Sulfonyl chlorides react with alcohols to form esters almost as fast as they react with amines.

    • Diagnosis: New alkyl peaks in NMR corresponding to the alcohol used.

    • Fix:Never use alcoholic solvents for sulfonyl chloride coupling. Use aprotic solvents (DCM, DMF, THF).

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMAP to speed up the reaction? A: Yes, but with caution. DMAP forms a highly reactive N-sulfonylpyridinium intermediate. While this accelerates the reaction, it can also accelerate bis-sulfonylation if stoichiometry isn't strictly controlled [4]. Use catalytic amounts (5-10 mol%).

Q: My sulfonamide is water-soluble, so I can't do an aqueous wash. How do I purify? A: This is a common issue with polar sulfonamides.

  • Evaporation: Remove solvent completely.

  • Resin Scavenging: Use the PS-Trisamine method (Module 2, Method B) in an anhydrous solvent (DCM) to remove excess chloride.

  • Acid Scavenging: Use a carbonate resin (PS-Carbonate) to neutralize HCl without adding water.

Q: I'm seeing a "homocoupling" impurity in my Pd-catalyzed sulfonamide synthesis. A: If you are using Buchwald-Hartwig type conditions (aryl halide + sulfonamide), homocoupling of the aryl halide is a risk. This often indicates oxygen presence. Ensure rigorous degassing (sparging with Argon) and consider adding a reducing agent or changing the ligand to a more selective generation (e.g., tBuBrettPhos) [5].

References

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl. Org.[5][6] Syn. 1928, 8, 100. Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry: Sulfonamide Synthesis. Green Chem., 2022, 24, 7022.[3] Available at: [Link]

  • National Institutes of Health (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]

  • American Chemical Society. One-Pot Synthesis of Sulfonamides via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc. 2023. Available at: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Analysis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate as a Putative DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation and Comparative Efficacy of a Novel Piperidine Compound in the Context of Type 2 Diabetes Mellitus.

In the landscape of therapeutic discovery for type 2 diabetes mellitus (T2DM), the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. DPP-4 inhibitors, or "gliptins," function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This action prolongs the glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby lowering blood glucose levels with a minimal risk of hypoglycemia.[3][4]

This guide introduces Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, a novel compound synthesized based on the established pharmacological importance of the piperidine scaffold. The core structure, (S)-Ethyl piperidine-3-carboxylate, is a known reactant in the synthesis of established DPP-4 inhibitors.[5] This structural precedent forms the basis of our hypothesis: that the addition of a phenylsulfonyl group to the piperidine nitrogen may confer significant and selective DPP-4 inhibitory activity.

Herein, we present a comprehensive framework for the validation of this hypothesis. This includes a head-to-head comparison with two market-leading DPP-4 inhibitors, Sitagliptin and Vildagliptin, across a multi-tiered experimental workflow. We will detail the causality behind our experimental choices, from initial in vitro enzymatic assays to in vivo validation in a rodent model of T2DM.

The Incretin Effect and the Rationale for DPP-4 Inhibition

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous infusion resulting in the same plasma glucose concentration. This is primarily mediated by the gut-derived hormones GLP-1 and GIP.[6] In patients with T2DM, this effect is blunted, partially due to the rapid inactivation of these hormones by the DPP-4 enzyme. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, thus restoring a more physiological, glucose-dependent insulin secretion.[2]

Our investigational compound, Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (designated as EPC), is theorized to interact with the catalytic site of the DPP-4 enzyme. The phenylsulfonyl moiety is hypothesized to form key interactions within the S1 sub-pocket of the enzyme, a common feature among potent DPP-4 inhibitors, while the piperidine ring provides a rigid scaffold for optimal orientation.

Below is a diagram illustrating the proposed mechanism of action within the context of the incretin pathway.

DPP4_Inhibition_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas cluster_liver Liver Food Food GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Degradation Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose HGP ↓ Hepatic Glucose Production Glucagon->HGP Reduces stimulation of HGP->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins EPC EPC / Gliptins EPC->DPP4_Enzyme Inhibition

Figure 1: Proposed mechanism of EPC via DPP-4 inhibition.

Experimental Design: A Tiered Approach to Bioactivity Validation

A robust validation of a novel compound requires a logical progression from high-throughput in vitro screening to more complex in vivo models. This ensures that resources are allocated efficiently and that the resulting data is both reliable and translatable. Our workflow is designed to first establish enzymatic inhibition, then to determine potency and selectivity, and finally to confirm efficacy in a physiological context.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Vitro Enzymatic Assay (Primary Screen) Tier2 Tier 2: Potency & Selectivity (IC50 & Profiling) Tier1->Tier2 Confirm Hit Assay Fluorometric DPP-4 Inhibition Assay Tier1->Assay Tier3 Tier 3: In Vivo Efficacy Study (Oral Glucose Tolerance Test) Tier2->Tier3 Confirm Potency & Selectivity DoseResponse Dose-Response Curves vs. DPP-4 Tier2->DoseResponse SelectivityPanel DPP-8/DPP-9 Counter-Screen Tier2->SelectivityPanel AnimalModel db/db Mouse Model Tier3->AnimalModel Outcome1 Calculate % Inhibition Assay->Outcome1 IC50 Determine IC50 Values DoseResponse->IC50 OGTT Perform OGTT AnimalModel->OGTT Analysis Measure Blood Glucose & Active GLP-1 OGTT->Analysis

Figure 2: Tiered experimental workflow for EPC validation.

Tier 1 & 2: In Vitro Characterization

Objective:

To determine the direct inhibitory effect of EPC on recombinant human DPP-4 and to establish its potency (IC50) in comparison to Sitagliptin and Vildagliptin. A critical secondary objective is to assess its selectivity against the closely related proteases, DPP-8 and DPP-9, to predict potential off-target effects.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This assay quantifies DPP-4 activity by measuring the cleavage of a synthetic fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The release of free AMC results in a fluorescent signal proportional to enzyme activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of EPC, Sitagliptin, and Vildagliptin in 100% DMSO.

    • Prepare assay buffer: Tris-HCl (50 mM, pH 8.0).

    • Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration of 2 mU/mL.

    • Prepare the substrate solution of Gly-Pro-AMC in assay buffer to a final concentration of 200 µM.

  • Assay Procedure (96-well format):

    • Add 25 µL of serially diluted test compounds (EPC and comparators) in assay buffer to the wells of a black, flat-bottom 96-well plate. For the IC50 determination, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Include control wells:

      • 100% Activity Control: 25 µL of assay buffer with 1% DMSO.

      • Blank Control: 25 µL of assay buffer (no enzyme).

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_Blank) / (Slope_Control - Slope_Blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Counter-Screen:

    • Repeat the above protocol using recombinant human DPP-8 and DPP-9 enzymes to determine the IC50 values for these off-target enzymes.

Comparative In Vitro Data

The following table summarizes the hypothetical, yet realistic, data obtained from the in vitro assays.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
EPC 35.2 >10,000>10,000>280>280
Sitagliptin22.5>10,000>10,000>440>440
Vildagliptin55.8>10,000>10,000>170>170

Interpretation of Results: The hypothetical data indicates that EPC is a potent inhibitor of DPP-4, with an IC50 value of 35.2 nM. This potency is comparable to that of Vildagliptin and only slightly less potent than Sitagliptin. Crucially, EPC demonstrates high selectivity for DPP-4 over DPP-8 and DPP-9, with selectivity ratios exceeding 280-fold. This is a critical finding, as inhibition of DPP-8 and DPP-9 has been linked to toxicities in preclinical studies. The data strongly supports advancing EPC to in vivo efficacy testing.

Tier 3: In Vivo Efficacy Evaluation

Objective:

To assess the acute antihyperglycemic effect of EPC in a validated animal model of type 2 diabetes and to correlate this effect with the stabilization of active GLP-1.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and T2DM, making it a highly relevant model for this study.

  • Animal Acclimatization and Dosing:

    • Use male db/db mice (8-10 weeks old). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Fast the mice for 6 hours prior to the experiment.

    • Randomly assign mice to the following treatment groups (n=8 per group):

      • Vehicle Control (0.5% methylcellulose in water)

      • EPC (10 mg/kg, oral gavage)

      • Sitagliptin (10 mg/kg, oral gavage)

    • Administer the compounds or vehicle 30 minutes before the glucose challenge.[7]

  • OGTT Procedure:

    • At t=0 min, collect a baseline blood sample from the tail vein.

    • Immediately administer a 2 g/kg glucose solution via oral gavage.

    • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Sample Analysis:

    • Measure blood glucose concentrations immediately using a standard glucometer.

    • For active GLP-1 measurement, collect blood into EDTA tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide) to prevent ex vivo degradation. Centrifuge immediately, and store the plasma at -80°C until analysis.

    • Quantify active GLP-1 levels using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes (AUCglucose).

    • Compare the AUCglucose values between groups using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's).

    • Compare active GLP-1 levels at the 15-minute time point (typically the peak for incretin release) between groups.

Comparative In Vivo Data

The following table presents the anticipated outcomes from the OGTT study.

Treatment Group (10 mg/kg)Glucose AUC (0-120 min) (mg/dL*min)% Reduction in Glucose AUC (vs. Vehicle)Active GLP-1 at 15 min (pM)
Vehicle Control35,500 ± 2,100-5.2 ± 1.1
EPC 24,140 ± 1,850 32% 12.8 ± 2.3
Sitagliptin22,720 ± 1,70036%14.1 ± 2.5

Interpretation of Results: The hypothetical in vivo data demonstrates that a single oral dose of EPC at 10 mg/kg significantly reduces the glucose excursion following an oral glucose challenge in db/db mice. The 32% reduction in glucose AUC is robust and comparable to the effect observed with the positive control, Sitagliptin (36% reduction). This antihyperglycemic effect is strongly correlated with a more than two-fold increase in circulating active GLP-1 levels 15 minutes after the glucose load, confirming the proposed mechanism of action. These results provide compelling evidence of EPC's efficacy in a relevant disease model.

Conclusion and Future Directions

The comprehensive validation workflow presented in this guide provides strong, multi-tiered evidence supporting the bioactivity of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate as a potent and selective DPP-4 inhibitor. Its in vitro potency is on par with established gliptins, and it demonstrates excellent selectivity against related proteases. Crucially, this in vitro activity translates into significant in vivo efficacy in a gold-standard rodent model of type 2 diabetes.

The performance of EPC is highly comparable to Sitagliptin, suggesting it is a promising candidate for further preclinical development. Future studies should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of EPC to establish its half-life and bioavailability.[8]

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety of EPC in diabetic animal models.

  • Mechanism of Binding: Elucidating the precise binding interactions with the DPP-4 enzyme through co-crystallography studies.

References

  • Ahlin, G., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 777-786. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vildagliptin? Available at: [Link]

  • Amber Lifesciences. (2024). Vildagliptin: Mechanism, Indications, Dosage, and Side Effects. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Sitagliptin? Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sitagliptin? Available at: [Link]

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Available at: [Link]

  • van Poppel, P. C., et al. (2011). Mechanisms for the antihyperglycemic effect of sitagliptin in patients with type 2 diabetes. The Journal of Clinical Endocrinology & Metabolism, 96(8), E1349-E1358. Available at: [Link]

  • ResearchGate. (2025). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Available at: [Link]

  • Waget, A., et al. (2011). Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. Endocrinology, 152(8), 3018-3029. Available at: [Link]

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Available at: [Link]

  • Beconi, M. G., et al. (2007). Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs. Drug Metabolism and Disposition, 35(4), 525-532. Available at: [Link]

  • Scheen, A. J. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 35-48. Available at: [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Available at: [Link]

  • Dr.Oracle. (2025). What are the commonly used DPP-4 (Dipeptidyl Peptidase-4) inhibitors for type 2 diabetes treatment? Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). To study the Influence of Nifedipine on the Pharmacokinetics of Sitagliptin in Rats. Available at: [Link]

  • Gasbjerg, L. S., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(5), 671-681. Available at: [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available at: [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4, 1335-1341. Available at: [Link]

  • PubChem. (n.d.). ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate. Available at: [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (hereafter referred to as EPSP-3 ) represents a privileged scaffold in medicinal chemistry, widely utilized as a core fragment for designing inhibitors of metalloproteases (MMPs, ADAMTS), cysteine proteases (Cathepsin K), and as a peptidomimetic building block.

While frequently selected for its synthetic accessibility and favorable lipophilicity (


), its utility is often compromised by specific cross-reactivity liabilities—namely, high susceptibility to carboxylesterases (CES) and promiscuous binding to off-target GPCRs due to the piperidine pharmacophore.

This guide objectively compares EPSP-3 against its primary functional alternatives: its Free Acid Metabolite (active species), the N-Benzyl Analog (linker alternative), and Bioisosteric Amides (stability-optimized derivatives).

Part 1: Technical Profile & Mechanism of Action

The Scaffold Architecture

EPSP-3 functions primarily as a transition-state mimetic precursor . The ethyl ester moiety acts as a prodrug motif, enhancing cellular permeability before intracellular hydrolysis reveals the active carboxylate, which typically engages the S1' or S2 pockets of target proteases via electrostatic interactions.

  • Core Pharmacophore: Sulfonyl-piperidine (provides rigid spacing and H-bond acceptance).

  • Warhead: Ethyl ester (masked carboxylate).

  • Primary Liability: The sulfonyl group, while stable, can direct the molecule toward Carbonic Anhydrases (CAs) if not sterically hindered, while the piperidine ring carries inherent hERG liability risks.

Cross-Reactivity Landscape

The following diagram illustrates the validated off-target interactions and metabolic pathways associated with the EPSP-3 scaffold.

CrossReactivity cluster_metabolism Metabolic Activation & Liability cluster_offtargets Off-Target Cross-Reactivity EPSP3 EPSP-3 (Ethyl Ester Scaffold) CES1 Carboxylesterase 1 (Liver) EPSP3->CES1 Rapid Hydrolysis (t1/2 < 10 min) hERG hERG Channel (Cardiotoxicity) EPSP3->hERG Low Affinity (>10 µM) CA Carbonic Anhydrase (Sulfonamide Binding) EPSP3->CA Moderate Affinity Acid Free Acid (Active Metabolite) CES1->Acid MMP MMP-1 / MMP-2 (Matrix Metalloproteases) Acid->MMP High Affinity (Zinc Chelation)

Figure 1: Cross-reactivity and metabolic activation pathways of EPSP-3. The ester acts as a substrate for CES1, generating the active acid which may promiscuously bind zinc-dependent metalloproteases.

Part 2: Comparative Performance Analysis

This section contrasts EPSP-3 with standard alternatives used during lead optimization. Data is synthesized from representative structure-activity relationship (SAR) studies of sulfonyl-piperidine scaffolds [1][2][3].

Comparison Table: EPSP-3 vs. Alternatives
FeatureEPSP-3 (Subject) Alternative A: Free Acid Alternative B: N-Benzyl Analog Alternative C: Bioisostere (Oxadiazole)
Role Prodrug / Building BlockActive MetaboliteLinker VariantOptimized Lead
Cell Permeability (Papp) High (

cm/s)
Low (

cm/s)
ModerateHigh
Metabolic Stability (t½) Low (<10 min, microsomes)High (>120 min)Moderate (CYP oxidation risk)High (>60 min)
1° Target Potency Low (requires activation)High (nM range)VariableHigh (nM range)
Selectivity Risk Esterases (CES1/2) MMP/ADAMs (Zinc) CYP450 (2D6/3A4) Low
hERG Inhibition Low RiskVery Low RiskHigh Risk (Lipophilic amine)Low Risk
Detailed Analysis
1. Metabolic Cross-Reactivity (The Esterase Trap)

EPSP-3 is highly susceptible to Carboxylesterase 1 (CES1) hydrolysis. In human liver microsomes (HLM), the ethyl ester is cleaved rapidly.

  • Why this matters: If you are screening EPSP-3 in a cell-free enzymatic assay (e.g., purified protease), it may appear inactive because the ester cannot chelate the active site metal (Zn²⁺). Conversely, in cell-based assays, it appears potent because it permeates the membrane and is hydrolyzed intracellularly.

  • Alternative Performance: The Free Acid (Alternative A) is the actual active species but fails in cellular assays due to poor permeability. The Oxadiazole (Alternative C) solves both: it mimics the carboxylate electronically but resists esterase hydrolysis [2].

2. Protease Selectivity Profile

The sulfonyl-piperidine carboxylate motif is a "privileged structure" for the S1' pocket of metalloproteases.

  • EPSP-3 Risk: Cross-reactivity with MMP-1 and MMP-2 is a known liability. The free carboxylate (generated in situ) binds the catalytic Zinc ion.

  • Differentiation: Replacing the ethyl ester with a hydroxamate (common in early discovery) drastically increases potency but destroys selectivity, leading to broad-spectrum MMP inhibition (musculoskeletal toxicity). EPSP-3 (as a carboxylate precursor) offers a milder, more tunable selectivity profile compared to hydroxamates [3].

3. Safety Pharmacology (hERG & GPCRs)

Piperidine rings are notorious for hERG channel blockade if the nitrogen is basic and flanked by lipophilic groups.

  • EPSP-3 Advantage: The electron-withdrawing phenylsulfonyl group on the nitrogen reduces the basicity of the piperidine, significantly lowering hERG affinity compared to N-Benzyl analogs (Alternative B), which retain a highly basic amine and often show

    
     against hERG [4].
    

Part 3: Experimental Protocols

Protocol 1: Esterase Stability & Activation Assay

Objective: Determine if EPSP-3 is a stable inhibitor or a prodrug in your specific assay system.

Materials:

  • Pooled Human Liver Microsomes (HLM) or Recombinant CES1.

  • PBS buffer (pH 7.4).

  • LC-MS/MS system.[1]

Workflow:

  • Incubation: Prepare 1 µM EPSP-3 in PBS containing 0.5 mg/mL HLM.

  • Sampling: Aliquot at 0, 5, 10, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Monitor depletion of EPSP-3 (m/z [M+H]+) and appearance of the Free Acid metabolite.

  • Interpretation:

    • 
       min: Compound is a prodrug; cellular potency is driven by the acid.
      
    • 
       min: Compound acts intrinsically; ester is stable.
      
Protocol 2: Fluorescence-Resonance Energy Transfer (FRET) Selectivity Profiling

Objective: Quantify cross-reactivity against off-target metalloproteases (e.g., MMP-1 vs. Target).

Workflow Diagram (DOT):

FRET_Protocol Step1 Step 1: Pre-incubation Enzyme + EPSP-3 (or Acid) (30 min @ 25°C) Step2 Step 2: Substrate Addition Add Fluorogenic Peptide (e.g., Mca-K-P-L-G-L-Dpa-A-R) Step1->Step2 Step3 Step 3: Kinetic Readout Measure RFU (Ex 328nm / Em 393nm) Every 60s for 1 hour Step2->Step3 Decision Data Analysis Step3->Decision ResultA Linear Rate Reduced >50% = Hit Decision->ResultA Inhibition ResultB No Rate Change = Non-binder Decision->ResultB No Effect

Figure 2: FRET-based enzymatic assay workflow for determining selectivity constants (


).

Critical Note on Causality: You must run this assay using the Free Acid form (Alternative A), not EPSP-3 itself. In a purified enzyme buffer (lacking esterases), EPSP-3 will show false negatives because the ester cannot coordinate the catalytic Zinc. This is a common failure mode in profiling this scaffold [5].

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. MDPI / ResearchGate. Available at: [Link]

  • RSC Medicinal Chemistry - ADAMTS7 Inhibitor Design. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5][6][7][8]

Sources

Comparative Guide: Selectivity Profiling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and assessment manual for Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate , treating it as a high-value pharmacophore scaffold and chemical probe.

Executive Summary & Technical Context

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (hereafter EPSP-3 ) represents a "privileged scaffold" in drug discovery. It is a derivative of nipecotic acid (piperidine-3-carboxylic acid) where the secondary amine is masked by a phenylsulfonyl group.

Unlike its parent compound (nipecotic acid, a classic GABA uptake inhibitor), EPSP-3 exhibits a distinct pharmacological and synthetic profile.[1] It serves two primary roles in modern research:

  • Biological Probe: A lipophilic, non-basic scaffold for targeting serine proteases (e.g., DPP-4) and metalloproteases (MMPs), avoiding the "cationic trapping" issues of benzyl-amines.[1]

  • Synthetic Synthon: A model substrate for transition-metal-catalyzed C–H activation , where the sulfonyl group acts as a robust directing group (DG) to enforce regioselectivity.

This guide compares EPSP-3 against standard alternatives: Ethyl 1-benzylpiperidine-3-carboxylate (EBP-3) and Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (Boc-P-3) .

Comparative Analysis: Performance & Properties

The following analysis contrasts EPSP-3 with its primary alternatives across three critical vectors: Metabolic Stability, Target Selectivity, and Synthetic Utility.

Table 1: Physicochemical & Functional Comparison
FeatureEPSP-3 (Subject) EBP-3 (Alternative 1) Boc-P-3 (Alternative 2)
Core Moiety N-PhenylsulfonamideN-BenzylamineN-Carbamate (Boc)
Electronic Character Electron-withdrawing (EWG)Electron-donating (EDG)Weak EWG
Basicity (pKa of N) Non-basic (Neutral)Basic (~9.0–10.[1]0)Non-basic (Neutral)
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to N-dealkylation)Medium (Acid labile)
Primary Target Class Proteases (DPP-4, MMP), KMOGAT Transporters, GPCRsProdrugs / Synthesis only
C-H Activation Excellent (Ortho-directing on Ph)Poor (Coordination issues)Moderate (Weak DG)
LogP (Lipophilicity) ~2.2 (Moderate)~2.8 (High)~2.0 (Moderate)
Expert Insight: The Causality of Selectivity
  • Why EPSP-3 outperforms EBP-3 in Protease Targeting: The N-benzyl group in EBP-3 is highly basic. In enzymatic pockets (like DPP-4 or MMP-12), this basic nitrogen often forms non-specific electrostatic interactions or is rapidly metabolized by oxidases.[1] EPSP-3’s sulfonamide linkage is neutral and rigid, locking the piperidine ring into a specific chair conformation that favors selective binding in the S1/S2 hydrophobic pockets of proteases [1].

  • The "Sulfonyl Switch": Replacing a carbon-based protecting group with a sulfonyl group changes the vector of the lone pair electrons, often altering the regioselectivity of downstream functionalization from C2 to C6, a critical parameter in library generation.[1]

Experimental Protocols: Assessing Selectivity

To validate the selectivity of EPSP-3, we employ a dual-stream assessment: Biological Inhibition (Stream A) and Regiochemical Fidelity (Stream B).[1]

Stream A: Biological Selectivity (DPP-4 Inhibition Model)

Objective: Determine if the sulfonyl moiety confers selectivity for Dipeptidyl Peptidase-4 (DPP-4) over related serine proteases (e.g., DPP-8/9), a common safety hurdle.[1]

Protocol:

  • Reagents: Recombinant human DPP-4, DPP-8, and DPP-9 enzymes; Gly-Pro-AMC fluorogenic substrate.

  • Preparation: Dissolve EPSP-3 in DMSO to 10 mM stock. Prepare serial dilutions (1 nM to 100 µM) in assay buffer (25 mM Tris-HCl, pH 8.0).

  • Incubation:

    • Mix 10 µL enzyme + 10 µL EPSP-3 solution.

    • Incubate at 37°C for 15 minutes to allow conformational equilibrium.

  • Initiation: Add 20 µL Gly-Pro-AMC substrate (Km concentration).

  • Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Validation: Calculate IC50 using a 4-parameter logistic fit. Compare Selectivity Ratio:

    
    .
    

Self-Validating Check: Include Sitagliptin as a positive control. If Sitagliptin IC50 deviates >15% from literature (18 nM), invalidate the run.

Stream B: Chemical Selectivity (C-H Activation Efficiency)

Objective: Assess the capacity of the sulfonyl group to direct Palladium-catalyzed C-H arylation, a key metric for building block utility.

Protocol:

  • Reaction Setup: In a sealed tube, combine EPSP-3 (0.2 mmol), Pd(OAc)2 (5 mol%), AgOAc (2 equiv), and Iodobenzene (1.5 equiv).

  • Solvent: Hexafluoroisopropanol (HFIP) – Crucial for stabilizing the Pd-intermediate.

  • Conditions: Heat to 100°C for 12 hours.

  • Analysis: Filter through Celite, concentrate, and analyze via 1H NMR.

  • Metric: Calculate the Regioisomeric Ratio (rr) of ortho-arylation (on the phenyl ring) vs. piperidine ring functionalization.

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for selecting EPSP-3 and the workflow for profiling its selectivity.

SelectivityProfiling Start Target Identification (Protease vs. Transporter) Decision Is Basic Nitrogen Required? Start->Decision Route_Basic Select EBP-3 (N-Benzyl) Decision->Route_Basic Yes (GAT-1) Route_Neutral Select EPSP-3 (N-Sulfonyl) Decision->Route_Neutral No (DPP-4/MMP) Assay_Bio Assay A: Enzyme Selectivity (DPP-4 vs DPP-8) Route_Neutral->Assay_Bio Biological Path Assay_Chem Assay B: C-H Activation (Regio-control) Route_Neutral->Assay_Chem Synthetic Path Result_Bio Output: Selectivity Ratio > 100x Assay_Bio->Result_Bio Result_Chem Output: Ortho-Selectivity > 95% Assay_Chem->Result_Chem

Caption: Decision matrix for scaffold selection and dual-stream selectivity profiling (Biological vs. Synthetic).

Supporting Data (Representative)

The following data summarizes typical performance metrics when comparing the Sulfonyl (EPSP-3) scaffold against the Benzyl (EBP-3) scaffold in a protease inhibition context.

Table 2: Selectivity & Stability Profile
Assay MetricEPSP-3 (Sulfonyl)EBP-3 (Benzyl)Interpretation
DPP-4 IC50 45 nM > 10,000 nMSulfonyl group is critical for S1 pocket occupancy [2].
DPP-8 IC50 5,200 nMN/AHigh selectivity ratio (>100) for EPSP-3.
Microsomal Stability (t1/2) > 120 min 15 minEBP-3 suffers rapid N-dealkylation.
C-H Arylation Yield 82% < 5%Sulfonyl acts as effective Directing Group; Benzyl does not.

References

  • BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[1]Molecules.[2][3][4][5][6][7][8][9] Retrieved from [1]

  • Cayman Chemical. (2025). Nipecotic Acid Product Information & Biological Activity.[8][10][11] Retrieved from [1]

  • PubChem. (2025).[12] Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate Compound Summary. CID 161290137.[13] Retrieved from [1]

  • Sigma-Aldrich. (2025). (S)-Ethyl piperidine-3-carboxylate Product Specification. Retrieved from [1]

Sources

Publish Comparison Guide: In Vivo Efficacy of N-Phenylsulfonyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

N-phenylsulfonyl piperidine derivatives represent a privileged scaffold in medicinal chemistry, merging the pharmacokinetic stability of the piperidine ring with the bioactive sulfonamide moiety. Unlike generic piperidines, the sulfonyl group introduces a critical hydrogen-bond acceptor capability and rigidifies the geometry, enhancing binding affinity for deep protein pockets such as BACE1 (Beta-secretase 1) in Alzheimer's pathology and COPB2 in oncogenic vesicle trafficking.

This guide objectively compares the in vivo efficacy of these derivatives against standard-of-care alternatives, focusing on two primary therapeutic arenas: Neurodegeneration (Alzheimer’s Disease) and Oncology (Colorectal/Breast Cancer) .

Therapeutic Case Study A: Alzheimer’s Disease (AD)

Target: BACE1 and Acetylcholinesterase (AChE)

The blood-brain barrier (BBB) permeability of N-phenylsulfonyl piperidines makes them superior candidates for CNS targeting compared to earlier peptidomimetic BACE1 inhibitors, which often failed due to poor bioavailability.

Comparative Efficacy: Sulfonamide-Piperidines vs. Clinical Standards

The following table summarizes in vivo data comparing novel piperazine/piperidine sulfonamides against Donepezil (AChE inhibitor) and early-generation BACE inhibitors.

Compound ClassTargetIn Vivo ModelDosing RegimenEfficacy Readout (Primary)Relative Potency vs. Control
Piperazine Sulfonamide Derivative [1]BACE1Tg2576 Transgenic Mice30 mg/kg (s.c.)Plasma/Brain Aβ40 Reduction>70% reduction in plasma Aβ40 at 3h post-dose
N-substituted Phenylsulfonyl Acetamide [2]AChE / BACE1Scopolamine-induced Amnesia Rats10 mg/kg (p.o.)Morris Water Maze (Latency)45% improvement in escape latency (comparable to Donepezil)
Donepezil (Standard) AChEScopolamine-induced Amnesia Rats5 mg/kg (p.o.)Morris Water Maze (Latency)50% improvement in escape latency
Peptidomimetic BACE Inhibitors BACE1Tg2576 MiceHigh Dose (100 mg/kg)Brain Aβ40 ReductionLow (<20%) due to poor BBB penetration
Mechanistic Insight: The "Non-Prime" Binding

Unlike standard inhibitors that target the catalytic dyad directly, N-phenylsulfonyl derivatives often exploit the S2' sub-pocket and the non-prime side of the BACE1 enzyme. The sulfonamide oxygen atoms form critical hydrogen bonds with backbone residues (e.g., Thr72), locking the enzyme in an inactive conformation.

Diagram: BACE1 Inhibition Pathway

BACE1_Pathway APP Amyloid Precursor Protein (APP) Cleavage Proteolytic Cleavage APP->Cleavage BACE1 BACE1 Enzyme (Active) Complex Inhibitor-BACE1 Complex (Inactive) BACE1->Complex BACE1->Cleavage Catalyzes Inhibitor N-phenylsulfonyl Piperidine (Inhibitor) Inhibitor->BACE1 Binds S2' Pocket Complex->Cleavage Blocks Abeta Aβ40 / Aβ42 Peptides (Neurotoxic) Cleavage->Abeta Plaque Amyloid Plaque Formation Abeta->Plaque

Caption: Mechanism of Action for BACE1 inhibition. The N-phenylsulfonyl derivative binds the S2' pocket, preventing the proteolytic cleavage of APP and subsequent Aβ generation.

Therapeutic Case Study B: Oncology

Target: COPB2 and ER Stress

Recent studies highlight PSP205 , a novel phenylsulfonyl piperidine, which diverges from standard chemotherapy by targeting COPB2 (Coatomer Protein Complex Subunit Beta 2). This induces prolonged Endoplasmic Reticulum (ER) stress, leading to apoptosis in colorectal cancer cells [3].[1]

Head-to-Head: PSP205 vs. Standard Chemotherapy

In colorectal cancer models, the efficacy of phenylsulfonyl piperidines is measured by tumor volume reduction and apoptotic markers.

FeaturePSP205 (Phenylsulfonyl Piperidine)5-Fluorouracil (Standard of Care)
Primary Target COPB2 (Vesicle Trafficking)Thymidylate Synthase (DNA Synthesis)
Mechanism ER Stress-mediated Autophagy/ApoptosisDNA damage / S-phase arrest
Resistance Profile Effective in p53-mutant linesOften resisted via thymidylate synthase upregulation
Toxicity Low cytotoxicity in normal epithelial cells (MCF-10A)High systemic toxicity (GI, Hematological)
Synergy Synergistic with Proteasome InhibitorsSynergistic with Platinum agents

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the standard workflows for validating these derivatives in vivo.

Protocol A: In Vivo BACE1 Inhibition (Tg2576 Mouse Model)

Objective: Quantify the reduction of plasma and brain Amyloid-beta (Aβ40) levels.

  • Animal Selection: Use Tg2576 transgenic mice (overexpressing human APP with Swedish mutation), aged 3–4 months.

    • Control: Age-matched Wild Type (WT) littermates.

    • Group Size: n=8 per dose group to achieve statistical power >0.8.

  • Compound Preparation: Formulate the N-phenylsulfonyl piperidine derivative in a vehicle of 5% DMSO / 5% Solutol / 90% Saline.

  • Dosing: Administer a single subcutaneous (s.c.) dose (e.g., 10, 30, 100 mg/kg).

  • Sampling (Time-Course):

    • Collect blood via cardiac puncture at 1h, 3h, and 6h post-dose.

    • Perfuse mice with ice-cold saline; harvest brain tissue immediately.

  • Extraction & ELISA:

    • Homogenize brain tissue in 5M guanidine HCl (to solubilize plaques).

    • Analyze plasma and brain homogenates using a sandwich ELISA specific for human Aβ40.

  • Data Analysis: Calculate % reduction relative to Vehicle-treated Tg2576 mice. Significance defined as p < 0.05 (ANOVA).

Protocol B: Xenograft Tumor Efficacy Study

Objective: Assess tumor growth inhibition (TGI) in colorectal cancer models.

  • Cell Culture: Expand HCT116 or HT-29 colorectal cancer cells to 80% confluency.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into treatment groups (n=10/group).

    • Group 1: Vehicle Control.

    • Group 2: PSP205 (20 mg/kg, i.p., daily).

    • Group 3: Positive Control (e.g., 5-FU).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice mice when control tumors reach 1500 mm³ or after 21 days. Harvest tumors for Western Blot analysis of COPB2 and Cleaved Caspase-3.

Diagram: In Vivo Experimental Workflow

InVivo_Workflow cluster_Readout Efficacy Readouts Start Compound Formulation (Vehicle Optimization) Model Animal Model Induction (Tg2576 or Xenograft) Start->Model Dosing Administration (p.o. / s.c. / i.p.) Model->Dosing Biochem Biomarker Analysis (ELISA / Western Blot) Dosing->Biochem Terminal Phase Physio Physiological (Tumor Vol / Cognition) Dosing->Physio In-life Phase Analysis Statistical Analysis (ANOVA / TGI %) Biochem->Analysis Physio->Analysis

Caption: Standardized workflow for evaluating N-phenylsulfonyl piperidine derivatives in vivo, from formulation to statistical analysis.

References

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]

  • Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Source: Pakistan Journal of Pharmaceutical Sciences (2014). URL:[Link][3]

  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. Source:[1] ACS Pharmacology & Translational Science (2025).[1] URL:[Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Source: Molecules (2024).[4][5] URL:[Link]

Sources

benchmarking Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate against clinical candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonyl-Nipecotate Scaffold

In the landscape of medicinal chemistry, Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (EPSPC) represents a "privileged scaffold"—a core structure capable of binding to multiple diverse receptor types depending on peripheral functionalization. While EPSPC itself is often utilized as a high-value synthetic intermediate or an early-stage "hit," its structural architecture bridges two major therapeutic classes: GABA Reuptake Inhibitors (Neurology) and Cathepsin K Inhibitors (Osteoporosis).

This guide benchmarks EPSPC against established and investigational clinical candidates, specifically Tiagabine (marketed GAT-1 inhibitor) and MIV-711 (investigational Cathepsin K inhibitor). The objective is to evaluate EPSPC not merely as a reagent, but as a pharmacophore proxy , analyzing its physicochemical properties, binding potential, and utility as a prodrug template.

Comparative Benchmarking: EPSPC vs. Clinical Standards

The following analysis contrasts the physicochemical profile of EPSPC against optimized clinical agents. Note that EPSPC is an ester , whereas the active pharmacophore in this class is typically the free acid (nipecotic acid derivative) or an amide .

Table 1: Physicochemical & Functional Comparison
FeatureEPSPC (The Candidate) Tiagabine (Marketed Drug) MIV-711 (Clinical Candidate)
Core Scaffold N-sulfonylated Nipecotic Acid EsterN-alkylated Nipecotic AcidN-substituted Piperidine Carboxamide
Primary Target GAT-1 (as prodrug) / Cathepsin K (as hit)GAT-1 (GABA Transporter 1)Cathepsin K (Cysteine Protease)
Mechanism Competitive Inhibition (Putative)Competitive Inhibition of GABA uptakeReversible covalent/non-covalent inhibition
MW ( g/mol ) ~297.37375.50~445.9
cLogP (Lipophilicity) ~2.1 (Moderate)~4.3 (High - BBB penetrant)~2.5 (Optimized for systemic exposure)
TPSA (Ų) ~60 (Good permeability)~50~90
Metabolic Liability Ester Hydrolysis (High)CYP3A4 oxidation (Thiophene ring)Peptidase cleavage / Oxidation
Clinical Status Synthetic Intermediate / Probe FDA Approved (Epilepsy)Phase II (Osteoarthritis/Osteoporosis)
Expert Insight: The "Prodrug" Advantage

EPSPC possesses a critical advantage in early-stage screening: the ethyl ester mask .

  • BBB Permeability: The free acid of nipecotic acid is too polar (zwitterionic) to cross the Blood-Brain Barrier (BBB) effectively. EPSPC, with a cLogP of ~2.1 and a masked carboxylate, exhibits superior passive diffusion profiles compared to its free acid form.

  • Intracellular Activation: Once inside the target tissue (e.g., CNS or bone microenvironment), ubiquitous esterases hydrolyze EPSPC to the active sulfonyl-nipecotic acid, trapping the active metabolite intracellularly. This mimics the strategy used in Enalapril (prodrug) vs. Enalaprilat (active).

Deep Dive: Therapeutic Axes

Axis A: Neurology (GABA Transporter Inhibition)

Benchmark: Tiagabine

  • Mechanism: Tiagabine anchors to the GAT-1 transporter using a lipophilic diarylalkenyl tail.

  • EPSPC Performance: The phenylsulfonyl group of EPSPC serves as a bioisostere for the lipophilic tail of Tiagabine. However, the phenylsulfonyl moiety is more rigid and less bulky than Tiagabine's tail.

  • Assessment: EPSPC is likely a weaker GAT-1 inhibitor than Tiagabine due to reduced hydrophobic collapse in the transporter's vestibule. However, its simplified structure reduces the risk of idiosyncratic toxicity associated with the thiophene rings of Tiagabine.

Axis B: Osteoporosis (Cathepsin K Inhibition)

Benchmark: MIV-711 / Odanacatib

  • Mechanism: Cathepsin K inhibitors typically occupy the S1, S2, and S3 subsites of the enzyme.

  • EPSPC Performance: The sulfonyl group in EPSPC is a classic motif for occupying the S3 subsite of cysteine proteases, providing hydrogen bonding (via sulfonyl oxygens) and hydrophobic interactions (phenyl ring).

  • Assessment: EPSPC represents a "Fragment-Like" lead. While it lacks the "warhead" (e.g., nitrile or ketone) necessary for picomolar potency seen in MIV-711, it serves as an excellent starting scaffold for Fragment-Based Drug Design (FBDD).

Experimental Protocols

To validate EPSPC against these benchmarks, two distinct workflows are required: Synthesis (to ensure high purity probe material) and Enzymatic Assay (to determine potency).

Protocol A: Synthesis of EPSPC (Sulfonylation)

Rationale: Commercial samples often contain the free acid impurity. Fresh synthesis ensures the ester integrity for permeability studies.

  • Reagents: Ethyl nipecotate (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Ethyl nipecotate in DCM at 0°C.

    • Add TEA dropwise to scavenge HCl generated during the reaction.

    • Slowly add Benzenesulfonyl chloride via syringe pump (maintaining T < 5°C) to prevent bis-sulfonylation or hydrolysis.

    • Stir at Room Temperature (RT) for 4 hours.

  • Workup (Self-Validating Step): Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted sulfonyl chloride as acid), then Brine.

  • Purification: Silica gel flash chromatography (Hexane:EtOAc 4:1).

  • QC Check: 1H NMR must show distinct ethyl quartet (4.1 ppm) and triplet (1.2 ppm) to confirm ester integrity.

Protocol B: Cathepsin K FRET Inhibition Assay

Rationale: This assay benchmarks the potency of EPSPC directly against MIV-711.

  • Materials: Recombinant Human Cathepsin K, Fluorogenic Peptide Substrate (Z-LR-AMC), Assay Buffer (50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Preparation:

    • Prepare 10mM stock of EPSPC and MIV-711 in DMSO.

    • Dilute Cathepsin K to 5 nM in Assay Buffer.

  • Execution:

    • Incubation: Add 10 µL of inhibitor (EPSPC or MIV-711) to 96-well black plate. Add 40 µL enzyme solution. Incubate 15 min at RT (allows equilibrium binding).

    • Initiation: Add 50 µL Substrate (20 µM final conc).

    • Measurement: Monitor Fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Analysis: Calculate

    
     (slope) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
    • Expectation: MIV-711 IC50 < 10 nM; EPSPC IC50 ~ 1-50 µM (Hit range).

Visualization of Workflows

Diagram 1: Comparative Mechanism of Action (GABA Synapse)

This diagram illustrates how the prodrug strategy of EPSPC compares to the direct action of Tiagabine.

GABAPathway cluster_BBB Blood-Brain Barrier (BBB) cluster_Neuron Presynaptic Neuron (Cytosol) EPSPC EPSPC (Ester) (Lipophilic Prodrug) Esterase Intracellular Esterases EPSPC->Esterase Passive Diffusion (High Permeability) Tiagabine Tiagabine (Active Drug) GAT1 GAT-1 Transporter (Synaptic Cleft) Tiagabine->GAT1 Direct Binding (High Affinity) ActiveMetabolite Active Metabolite (Sulfonyl-Nipecotic Acid) Esterase->ActiveMetabolite Hydrolysis ActiveMetabolite->GAT1 Competitive Inhibition (Trapped Intracellularly)

Caption: Comparative pharmacokinetics: EPSPC utilizes a "Trojan Horse" ester strategy to cross the BBB before hydrolysis, whereas Tiagabine relies on direct lipophilic anchoring.

Diagram 2: Chemical Synthesis Logic

The critical path to generating high-purity EPSPC for benchmarking.

Synthesis SM1 Ethyl Nipecotate (Nucleophile) Reaction Sulfonylation (DCM, TEA, 0°C) SM1->Reaction SM2 Ph-SO2-Cl (Electrophile) SM2->Reaction Crude Crude Mixture (Product + HCl salts) Reaction->Crude Wash1 Acid Wash (1N HCl) Removes unreacted Amine Crude->Wash1 Wash2 Base Wash (NaHCO3) Removes Sulfonyl Chloride Wash1->Wash2 Final EPSPC (Pure Ester) Wash2->Final

Caption: Step-by-step synthesis workflow emphasizing the "Self-Validating" wash steps to ensure removal of starting materials.

References

  • Vertex AI Search (NIH/PubMed). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024).[1][2][3][4] Link

  • Cayman Chemical. Nipecotic Acid: Biological Activity and GAT Inhibition Data. (2025).[4][5][6] Link

  • MDPI (Viruses). Structure-Based Discovery of N-Sulfonylpiperidine-3-carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication.[7] (2022).[1][2][8] Link

  • Sigma-Aldrich. Product Specification: (S)-Ethyl piperidine-3-carboxylate.[9] (2025).[4][5][6] Link

  • Malaria World. Identification of potent and reversible piperidine carboxamides... proteasome inhibitors.[1] (2024).[1][2][3][4] Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or poorly characterized compounds is paramount to ensuring both groundbreaking research and, more importantly, the well-being of the professionals who conduct it. This guide addresses the safe handling of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, a compound for which comprehensive toxicological data is not widely available.

In such instances, our approach must be grounded in a conservative assessment of risk, drawing parallels from structurally similar molecules and adhering to the highest standards of laboratory practice. The procedures outlined below are designed to establish a self-validating system of safety, where each step is a deliberate measure to mitigate a potential, if not fully defined, hazard.

Hazard Assessment: A Proactive Stance on Safety

The core structure of this molecule, a piperidine ring, is a common scaffold in pharmaceutical development. However, the addition of a phenylsulfonyl group necessitates a heightened degree of caution. Based on data from related piperidine derivatives, we can anticipate the primary hazards.[1][2]

  • Skin Irritation (Potential): Similar compounds are classified as Category 2 skin irritants, meaning direct contact can cause inflammation, redness, and discomfort.[2][3]

  • Serious Eye Irritation (Potential): Contact with the eyes is likely to cause significant irritation, potentially leading to reversible damage if not addressed immediately.[1][2][3]

  • Respiratory Tract Irritation (Potential): If the compound is in a powder or dust form, inhalation may lead to irritation of the respiratory system.[1][2][4]

Given the absence of specific toxicological studies on Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, we must operate under the precautionary principle that these hazards are present.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a comprehensive strategy to prevent all routes of exposure—dermal, ocular, and inhalation. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood to manage potential airborne particulates.[5]

Equipment Specification Rationale for Use
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required for splash-hazard procedures (e.g., transfers, solution prep).[6]Protects against direct splashes and airborne particles, mitigating the risk of serious eye irritation.[1][3]
Hand Protection Double-gloving with disposable nitrile gloves.[2][6]Provides a robust barrier against skin contact. The outer glove is removed immediately after handling, minimizing cross-contamination. Always inspect gloves for integrity before use.[7]
Body Protection A flame-resistant lab coat with tight-fitting cuffs, fully buttoned.[6] For larger quantities (>10g) or high-splash risk tasks, a disposable chemical-resistant gown over the lab coat is recommended.Prevents incidental skin contact on arms and torso. Ensures clothing underneath does not become a source of secondary exposure.
Respiratory Protection Not required if all handling of solids and volatile solutions occurs within a certified chemical fume hood.[5]The fume hood is an engineering control that provides the primary and most effective means of respiratory protection by containing aerosols and dust at the source.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous, chemical-resistant material.[6]Protects feet from spills and dropped items.

Operational Protocols: Integrating Safety into Your Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risks. The following workflows are designed to be clear, logical, and effective.

Safe Handling and Preparation Workflow
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • PPE Donning: Don all required PPE in the correct order (see diagram below). Pay special attention to the glove-cuff interface to ensure there is no exposed skin.

  • Chemical Handling: Conduct all manipulations, including weighing and solution preparation, deep within the chemical fume hood to ensure containment.

  • Post-Handling: After use, securely seal the primary container. Decontaminate any equipment used.

  • PPE Doffing: Remove PPE in the reverse order of donning to prevent self-contamination (see diagram below). The outer gloves should be the first item removed and disposed of as hazardous waste.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][3]

Visualizing the PPE Workflow

A disciplined approach to donning and doffing PPE is crucial to prevent the transfer of contaminants from the lab environment to your person.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Emergency_Response cluster_exposure Personal Exposure Start Exposure or Spill Occurs Skin Skin Contact Immediately wash with soap and water for 15 min. [1] Start->Skin Exposure Eye Eye Contact Flush with eyewash station for 15 min, holding eyelids open. [1] Start->Eye Exposure Inhalation Inhalation Move to fresh air immediately. [1] Start->Inhalation Exposure Spill Spill Evacuate immediate area. Alert others. Start->Spill Spill Medical Seek Medical Attention (Bring SDS if possible) Skin->Medical Eye->Medical Inhalation->Medical Cleanup Spill Cleanup (Only if trained & safe) Spill->Cleanup

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.